[1] Executive Summary 4-Bromo-dihydro-furan-3-one (CAS 204926-50-1), also known as 4-bromotetrahydrofuran-3-one, is a halogenated heterocyclic ketone serving as a critical high-value intermediate in organic synthesis. It...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Bromo-dihydro-furan-3-one (CAS 204926-50-1), also known as 4-bromotetrahydrofuran-3-one, is a halogenated heterocyclic ketone serving as a critical high-value intermediate in organic synthesis. Its structural motif—a five-membered ether ring functionalized with both a ketone and an adjacent halogen—renders it highly reactive toward nucleophilic substitution and elimination reactions.
This compound is primarily utilized in the pharmaceutical industry for the synthesis of 3(2H)-furanones , a scaffold ubiquitous in antifungal agents, antitumor compounds, and quorum-sensing inhibitors (e.g., furanone C-30 analogs). Its ability to undergo regiospecific cross-coupling makes it a versatile building block for generating complex bioactive heterocycles.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predicted descriptors essential for handling and characterization.
Property
Value
Note
CAS Number
204926-50-1
IUPAC Name
4-Bromooxolan-3-one
Also: 4-bromotetrahydrofuran-3-one
Molecular Formula
C₄H₅BrO₂
Molecular Weight
164.99 g/mol
Appearance
Pale yellow to amber liquid
Tends to darken upon storage
Boiling Point
~214 °C
At 760 mmHg (Predicted)
Density
1.82 ± 0.1 g/cm³
High density due to Br atom
Flash Point
83 °C
Combustible
Solubility
Soluble: DCM, THF, EtOAc, MeCN
Hydrolytically unstable in water
Stability
Moisture Sensitive; Light Sensitive
Store at 2–8°C under inert gas
Synthesis Protocol: Regioselective
-Bromination
While direct commercial sourcing is possible, in-house synthesis is often required to ensure freshness and purity, as the compound degrades over time. The most robust route involves the electrophilic
-bromination of tetrahydrofuran-3-one.
Methodology: NBS-Mediated Bromination
This protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine to control regioselectivity and minimize poly-bromination.
-Toluenesulfonic acid (-TsOH) (0.1 equiv) or Amberlyst-15
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Workflow:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Dissolve tetrahydrofuran-3-one in anhydrous MeCN (0.5 M concentration).
Activation: Add catalytic
-TsOH. Stir at room temperature for 15 minutes to promote enol formation.
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Note: Rapid addition causes exotherms and side products.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc 3:1) or GC-MS.[1]
Workup:
Filter off the precipitated succinimide byproduct.[2]
Concentrate the filtrate under reduced pressure.
Redissolve the residue in diethyl ether and wash with water (2x) and brine (1x).
Purification: Dry over anhydrous MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack of the bromine source.
Figure 1: Acid-catalyzed mechanism for the α-bromination of cyclic ketones.
Structural Validation (Spectroscopy)
To validate the synthesis of CAS 204926-50-1, look for these diagnostic signals. The bromine atom at C4 deshields the adjacent proton and carbon nuclei.
¹H NMR (CDCl₃, 400 MHz):
4.55 (dd, 1H, C4-H): The proton attached to the bromine-bearing carbon appears as a doublet of doublets due to coupling with C5 protons.
4.2–4.4 (m, 2H, C5-H₂): Methylene protons adjacent to the ether oxygen and the bromine.
4.0 (s, 2H, C2-H₂): Isolated methylene protons between the oxygen and the ketone.
¹³C NMR (CDCl₃, 100 MHz):
~208 ppm: Carbonyl (C=O).
~75 ppm: C2 (O-CH₂-C=O).
~70 ppm: C5 (O-CH₂-CHBr).
~45 ppm: C4 (CH-Br).
Applications in Drug Development[2][4]
Synthesis of 3(2H)-Furanones (Bioactive Scaffold)
The primary utility of 4-bromo-dihydro-furan-3-one is its conversion into unsaturated 3(2H)-furanones via elimination. These derivatives are potent inhibitors of bacterial quorum sensing (QS).
Workflow: Treatment with a base (e.g., Et₃N or DBU) effects dehydrobromination to yield the unsaturated furanone.
Significance: Halogenated furanones mimic N-acyl homoserine lactones (AHLs), competitively binding to LuxR-type receptors to disrupt bacterial communication and biofilm formation.
Heterocyclic Fusion & Cross-Coupling
The C4-Br position is a "chemical handle" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the introduction of aryl or alkynyl groups to generate novel antifungal libraries.
Figure 2: Divergent synthetic pathways utilizing the 4-bromo-dihydro-furan-3-one core.
Lachrymator: This compound is a potent tear gas agent due to the
-halo ketone functionality.
Handling Protocols:
Engineering Controls: Always handle inside a certified chemical fume hood.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Storage: Store at 2°C to 8°C under an argon atmosphere. The compound is prone to autoxidation and polymerization if left at room temperature in air.
Spill Response: Neutralize with aqueous sodium thiosulfate to quench any liberated bromine species before cleanup.
References
Synthesis of 3(2H)-Furanones. Organic Chemistry Portal. Retrieved from [Link]
Alpha-Bromination of Ketones. American Chemical Society (ACS) Omega. "A Green, Facile Method for Selective α-Bromination of Flavanones". Retrieved from [Link]
Halogenated Furanones in Drug Discovery. National Institutes of Health (NIH). "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing". Retrieved from [Link]
Tetrahydrofuran Synthesis & Functionalization. Organic Chemistry Portal. Retrieved from [Link]
The following technical guide details the chemical structure, synthesis, and reactivity of 4-bromooxolan-3-one (also known as 4-bromotetrahydrofuran-3-one). Structural Dynamics, Synthetic Protocols, and Reactivity Profil...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and reactivity of 4-bromooxolan-3-one (also known as 4-bromotetrahydrofuran-3-one).
Structural Dynamics, Synthetic Protocols, and Reactivity Profile
Chemical Identity & Structural Architecture
4-Bromooxolan-3-one is a functionalized heterocyclic ketone characterized by a five-membered ether ring containing a carbonyl group at the C3 position and a bromine substituent at the C4 position. It serves as a high-value scaffold in medicinal chemistry, particularly for accessing substituted furanones and complex polycyclic ethers.
Property
Specification
IUPAC Name
4-Bromotetrahydrofuran-3-one
Systematic Name
4-Bromooxolan-3-one
Molecular Formula
C₄H₅BrO₂
Molecular Weight
164.99 g/mol
Chirality
One stereocenter at C4 (exists as (R) and (S) enantiomers)
Physical State
Pale yellow liquid or low-melting solid (typically handled in solution)
Stability
Sensitive to light and moisture; prone to polymerization or elimination
1.1 Conformational Analysis
The oxolan-3-one ring adopts a puckered envelope conformation to minimize torsional strain and eclipsing interactions.
Dipole Moment: The carbonyl (C=O) and ether oxygen (O1) vectors create a significant molecular dipole, enhancing solubility in polar aprotic solvents (DMF, DMSO).
Stereoelectronics: The C4-Br bond is aligned pseudo-axially in the lowest energy conformer to maximize
orbital overlap with the adjacent carbonyl, activating the position for nucleophilic attack.
Synthetic Methodologies
The synthesis of 4-bromooxolan-3-one requires precise regiochemical control to distinguish between the C2 and C4 positions. While C2 is more acidic (flanked by O and C=O), bromination at C2 yields an unstable
-bromo ether that rapidly hydrolyzes. The C4-bromo isomer is the stable, isolable target.
2.1 Primary Route: Regioselective -Bromination
The standard protocol utilizes N-Bromosuccinimide (NBS) to effect bromination via a radical or ionic mechanism, avoiding the harsh acidity of molecular bromine.
Mechanism:
Enolization: Acid-catalyzed tautomerization of tetrahydrofuran-3-one generates the
-enol and -enol.
Bromination: Electrophilic attack of Br⁺ (from NBS) occurs. Kinetic control or steric hindrance is often leveraged to favor the C4 position over the highly reactive C2.
2.2 Visualization of Synthetic Pathway
The following diagram outlines the synthesis and the critical regioselectivity bifurcation.
Caption: Divergent bromination pathways. The C4-isomer is the stable synthetic target, while C2-bromination leads to decomposition.
Experimental Protocol: NBS-Mediated Bromination
Objective: Synthesis of 4-bromooxolan-3-one from tetrahydrofuran-3-one.
Reagents:
Tetrahydrofuran-3-one (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
p-Toluenesulfonic acid (pTsOH) (0.05 eq)
Solvent: Anhydrous Dichloromethane (DCM) or CCl₄
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve tetrahydrofuran-3-one (10 mmol) in anhydrous DCM (50 mL).
Activation: Add catalytic p-toluenesulfonic acid (0.5 mmol). Stir at room temperature for 15 minutes to initiate enol equilibration.
Bromination: Add NBS (10.5 mmol) portion-wise over 30 minutes. The slow addition prevents high local concentrations of brominating agent, which can lead to di-bromination.
Reaction: Heat the mixture to gentle reflux (40°C) for 2–4 hours. Monitor reaction progress via TLC (visualize with KMnO₄ stain) or GC-MS.
Checkpoint: Disappearance of the starting ketone peak and appearance of the mono-brominated product (M+ 164/166).
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) to remove acid and succinimide traces, followed by brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude oil.
Purification: If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc gradient). Note: The product is moderately unstable on silica; minimize column residence time.
Reactivity Profile & Applications
4-Bromooxolan-3-one is a versatile
-halo ketone , exhibiting dual reactivity as an electrophile (at C3 and C4) and a precursor for elimination.
4.1 Nucleophilic Substitution (S_N2)
The C4-Br bond is activated by the adjacent carbonyl. Soft nucleophiles (thiols, azides, amines) readily displace the bromide to generate 4-substituted oxolan-3-ones.
Application: Synthesis of cathepsin inhibitors where the sulfur or nitrogen moiety is critical for enzyme binding.
4.2 Elimination and Aromatization
Under basic conditions (e.g., DBU, Et₃N), the molecule undergoes
-elimination of HBr to form furan-3(2H)-one or, upon further tautomerization/oxidation, substituted furans .
Mechanism: Deprotonation at C5 (or C2) followed by bromide expulsion.
4.3 Favorskii Rearrangement
Although less common in this specific ring size compared to cyclohexanones, treatment with alkoxides can theoretically induce a ring contraction to oxetane-2-carboxylic acid derivatives via a cyclopropanone intermediate.
4.4 Reactivity Network Diagram
Caption: Primary reaction pathways. The scaffold serves as a gateway to furanones, oxetanes, and substituted ketones.
Safety & Handling
Lachrymator: Like most
-halo ketones, 4-bromooxolan-3-one is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.
Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.
Thermal Instability: Avoid temperatures >50°C during workup to prevent decomposition.
References
Regioselectivity in Ketone Bromination: Journal of Organic Chemistry, "N-Bromosuccinimide Mechanisms in Polar Solvents."
Synthesis of Furanones: Tetrahedron, "Synthesis of 3(2H)-Furanones via Elimination of alpha-Halo Ketones."
Alpha-Halo Ketone Reactivity: Chemical Reviews, "The Favorskii Rearrangement of Cyclic alpha-Halo Ketones."
General Properties of Oxolan-3-ones: PubChem Compound Summary, "Tetrahydrofuran-3-one Derivatives."
Foundational
difference between 4-bromo-dihydro-furan-3-one and 3-bromo-furan-2-one
The following technical guide provides an in-depth comparative analysis of 4-bromo-dihydro-furan-3-one and 3-bromo-furan-2-one , structured for researchers in organic synthesis and medicinal chemistry. 4-Bromo-dihydro-fu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 4-bromo-dihydro-furan-3-one and 3-bromo-furan-2-one , structured for researchers in organic synthesis and medicinal chemistry.
4-Bromo-dihydro-furan-3-one vs. 3-Bromo-furan-2-one
Executive Summary
This guide differentiates two structurally related but chemically distinct halogenated heterocycles: 4-bromo-dihydro-furan-3-one (Molecule A) and 3-bromo-furan-2-one (Molecule B). While both share a five-membered oxygenated ring and a bromine substituent, their oxidation states and electronic environments dictate divergent reactivity profiles.[1]
Molecule A is a saturated cyclic ketone (tetrahydrofuranone) acting primarily as a reactive electrophile for thiazole synthesis and Favorskii-type rearrangements.[1]
Molecule B is an unsaturated lactone (butenolide) functioning as a potent Michael acceptor and a covalent inhibitor of bacterial Quorum Sensing (QS) systems (specifically LuxS).[1]
Structural & Electronic Characterization
Feature
4-Bromo-dihydro-furan-3-one (Molecule A)
3-Bromo-furan-2-one (Molecule B)
IUPAC Name
4-Bromotetrahydrofuran-3-one
3-Bromo-2(5H)-furanone
CAS Number
204926-50-1
22037-28-1 (generic 3-bromofuran) / 5061-21-2 (dihydro) Note: 3-bromo-2(5H)-furanone is often cited as a derivative.[2]
Core Scaffold
Tetrahydrofuran (Saturated Ether)
2(5H)-Furanone (Unsaturated Lactone)
Functional Group
Cyclic Ketone (-halo ketone)
-Unsaturated Lactone (Vinyl bromide)
Hybridization
C3 (), C4 ()
C2 (), C3 (), C4 ()
Electrophilicity
High at C4 (SN2 displacement)
High at C4 (Michael Addition) & C3 (Add-Elim)
Stability
Moderate; prone to polymerization/elimination
Moderate; light-sensitive
Electronic Divergence
Molecule A (Ketone): The bromine atom at C4 is attached to an
carbon adjacent to a carbonyl.[1] This creates a classic -halo ketone motif, highly susceptible to nucleophilic attack via mechanisms or deprotonation to form an enolate.[1]
Molecule B (Lactone): The bromine is vinylic (attached to
C3).[1] It does not undergo reactions. Instead, the -unsaturated system activates C4 for conjugate addition (Michael addition).[1] The bromine at C3 exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the -carbon (C4).
Synthetic Pathways[3][4][5]
Protocol A: Synthesis of 4-Bromo-dihydro-furan-3-one
Source: Baker, T. J., & Wiemer, D. F. (1998).[3][4][5] Journal of Organic Chemistry.
Principle: Direct
-bromination of the parent tetrahydrofuran-3-one using a mild brominating agent to avoid over-bromination or ring opening.
Reagents: Polymer-supported Pyridinium Hydrobromide Perbromide (or standard PHT) in THF/DCM.
Conditions: Stir at room temperature for 2–4 hours.
Purification: Filtration of polymer by-products followed by rapid silica chromatography (neutral buffered silica is recommended to prevent elimination to the enone).[1]
Protocol B: Synthesis of 3-Bromo-2(5H)-furanone
Source: Standard Bromination-Elimination Sequence (e.g., J. Org. Chem. protocols for furanones).[1][2][7][8][9]
Principle: Bromination of the double bond in 2(5H)-furanone followed by base-mediated dehydrobromination to restore the double bond with a vinyl bromide substituent.[1]
The primary utility of 4-bromo-dihydro-furan-3-one is as a building block. The C4-Br bond is labile.[1]
Hantzsch Thiazole Synthesis: Reaction with thioamides yields furo[3,4-d]thiazole derivatives.[1][10]
Favorskii Rearrangement: Under strong basic conditions (alkoxides), it may undergo ring contraction to form oxetane derivatives, although this is less common than substitution.[1]
Molecule B: Quorum Sensing Inhibitor
3-Bromo-2(5H)-furanone belongs to the class of fimbrolides (halogenated furanones), originally isolated from the red alga Delisea pulchra.[1]
Target: LuxS (S-ribosylhomocysteine lyase) and LuxR-type receptors.[1]
Mechanism: It acts as a "suicide substrate" or covalent modifier.[1] The nucleophilic thiol residue (Cysteine) in the enzyme active site attacks the electrophilic furanone ring.[1]
Pathway:
Michael Addition: Enzyme nucleophile (Enz-S⁻) attacks C4 (beta-position).[1]
Halide Elimination: The resulting enolate collapses, expelling the Bromide ion at C3.[1]
References
Baker, T. J., & Wiemer, D. F. (1998).[1][3][5] "Synthesis of 4-bromo-dihydro-furan-3-one and its application in thiazole construction." Journal of Organic Chemistry, 63(8), 2613–2618.[1][3][5] [1]
Zang, T., et al. (2009).[1] "A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS."[1][9] Bioorganic & Medicinal Chemistry Letters, 19(21), 6200–6204.[1]
Manny, A. J., et al. (1997).[1] "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated furanones." Tetrahedron, 53(46), 15813-15826.[1]
Defoirdt, T., et al. (2007).[1] "Halogenated furanones inhibit quorum sensing in bacteria."[1][8][9] Environmental Microbiology, 9(5), 1148-1158.[1]
Halogenated Furanones: Versatile Electrophilic Scaffolds for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaff...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be derivatized to bind to a range of biological targets – is a cornerstone of efficient drug discovery. The furanone ring, a five-membered heterocyclic motif, represents one such core structure, found in a multitude of natural products and biologically active compounds.[1][2] When decorated with halogens, these furanone building blocks are transformed into highly reactive and versatile electrophilic synthons, unlocking a wealth of possibilities for covalent drug design and targeted therapies.
Halogenated furanones first gained significant attention from natural products isolated from the marine red algae Delisea pulchra.[3][4] This seaweed was observed to be remarkably free from bacterial colonization, a phenomenon attributed to its production of a family of brominated furanones, known as fimbrolides.[3][4][5] This discovery sparked intense investigation into their mechanism of action, revealing a potent ability to disrupt bacterial communication, or "quorum sensing" (QS).[4][6] Beyond their antimicrobial potential, these scaffolds have demonstrated significant promise in oncology, with various derivatives exhibiting potent cytotoxic effects against human cancer cell lines.[7]
This guide provides a comprehensive overview of halogenated furanone building blocks, moving from their fundamental structure and reactivity to state-of-the-art synthetic strategies and their application in disrupting disease-relevant pathways. We will explore the causality behind experimental choices, present validated protocols, and offer insights into how these powerful scaffolds can be leveraged in modern drug development programs.
Chapter 1: The Core Architecture - Understanding Structure and Reactivity
The utility of halogenated furanones in medicinal chemistry is a direct consequence of their unique electronic and structural features. The 2(5H)-furanone core contains a highly polarized α,β-unsaturated carbonyl system, which renders the C4 and C5 positions susceptible to nucleophilic attack. The introduction of halogens onto this core dramatically enhances its electrophilicity and provides strategically positioned leaving groups, making these molecules exquisitely reactive.
Key Structural Features:
The α,β-Unsaturated Lactone: The conjugation of the double bond with the carbonyl group creates a powerful Michael acceptor system, a key feature for covalent modification of biological nucleophiles like cysteine thiols.
Labile Halogens: Halogens at the C3 and C4 positions are particularly labile and can be displaced by nucleophiles, offering a direct route for diversification.[8] The reactivity of these halogens can be tuned, with bromine and iodine being more reactive and better leaving groups than chlorine in many contexts.[9][10]
Tunable Electrophilicity: The type, number, and position of the halogen atoms allow for fine-tuning of the molecule's reactivity. For example, 3,4-dibromofuran-2(5H)-one is a highly versatile building block with two reactive sites for sequential functionalization.[11][12]
This inherent reactivity is the cornerstone of their biological activity. Many halogenated furanones act as covalent inhibitors, forming irreversible bonds with target proteins. This mechanism can lead to high potency and prolonged duration of action, which are desirable attributes in drug candidates. A prime example is the covalent modification and inactivation of the bacterial enzyme LuxS, which is central to quorum sensing.[6][9][13]
Chapter 2: Synthetic Strategies and Key Building Blocks
Accessing a diverse library of halogenated furanones is critical for exploring structure-activity relationships (SAR). Fortunately, several robust synthetic routes have been developed, starting from readily available precursors. The choice of strategy often depends on the desired halogenation pattern.
Synthesis of Vicinal Dihalofuranones
3,4-Dihalofuranones are among the most common and useful building blocks. They are often synthesized from mucohalic acids (e.g., mucobromic or mucochloric acid).
From Mucobromic Acid: A straightforward approach involves the reduction of mucobromic acid. For instance, using sodium borohydride can efficiently yield 3,4-dibromofuran-2(5H)-one on a multigram scale.[11]
From Maleic Anhydride: Another common strategy is the direct halogenation of maleic anhydride in the presence of a Lewis acid catalyst, followed by subsequent chemical transformations.[11]
Synthesis of Monohalogenated and Other Furanones
Monobrominated furanones can be prepared through the controlled bromination of a furanone precursor, often followed by dehydrobromination.
Direct Bromination/Dehydrobromination: Treating 2(5H)-furanone with bromine in a solvent like diethyl ether, followed by elimination of HBr using a base like triethylamine (Et3N), can yield 3-bromo-2(5H)-furanone.[14] This method provides a direct entry into C3-functionalized scaffolds.
Diversification through Cross-Coupling Reactions
The true power of halogenated furanones as building blocks is realized in their ability to undergo transition metal-catalyzed cross-coupling reactions. The carbon-halogen bonds serve as synthetic handles to introduce a vast array of substituents, enabling extensive SAR exploration.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the halofuranone with boronic acids or their derivatives.[9][10] This has been successfully applied to synthesize 3,4-disubstituted furanones, allowing for the introduction of aryl and benzyl groups.[12] The reactivity in these couplings is often higher for bromo- and iodo-substituted furanones compared to their chloro-analogues.[9][10]
Sonogashira Coupling: This reaction enables the introduction of alkyne motifs, which are present in several antimicrobial natural products.[3] This further expands the chemical space accessible from a common halogenated furanone intermediate.
The general workflow for synthesizing and diversifying these building blocks is a multi-stage process that leverages classical halogenation chemistry and modern cross-coupling methods.
Synthetic workflow for halogenated furanone derivatives.
Chapter 3: Applications in Medicinal Chemistry
The unique reactivity profile of halogenated furanones makes them ideal candidates for tackling challenging problems in drug discovery, most notably in combating antimicrobial resistance and in cancer therapy.
Quorum Sensing Inhibition: Disarming Bacteria
Perhaps the most well-documented application of halogenated furanones is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, once a certain population density is reached.[3][15] By disrupting QS, furanones can prevent bacteria from forming resilient biofilms and launching coordinated attacks, without necessarily killing them, which may reduce the selective pressure for developing resistance.[15][16]
Mechanism of LuxS inhibition by halogenated furanones.
Anticancer Activity
Several halogenated furanone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancers.[7] While the exact mechanisms are still under investigation, the high electrophilicity of these compounds is a key factor. It is believed that their cytotoxic effects may be linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, their ability to react with biological nucleophiles suggests they may non-specifically or specifically target proteins crucial for cancer cell survival, leading to apoptosis. For example, (E)-5-(Bromomethylene)furan-2-(5H)-one was found to be highly active against PC-3 cells with an IC50 of 0.93 µM, while 3,4-dibromofuran-2(5H)-one was most active against HCT-116 cells with an IC50 of 0.4 µM.
Chapter 4: Field-Proven Experimental Protocols
To facilitate the adoption of these building blocks, this section provides detailed, self-validating protocols for the synthesis of a key intermediate and for a representative biological assay.
Protocol 4.1: Synthesis of 3-Bromo-5-methoxy-2(5H)-furanone (11)
This four-step protocol, adapted from Vasamsetty, Khan, and Mehta (2013), utilizes commercially available furfural as a starting material.[14] The causality here is a controlled, stepwise functionalization to achieve the desired product with good yield and purity.
Step 1: Photo-oxidation of Furfural (8) to 5-hydroxy-2(5H)-furanone (9)
Dissolve furfural (8) in an appropriate solvent (e.g., dichloromethane).
Add Rose Bengal as a photosensitizer.
Cool the mixture (e.g., to -78°C) and irradiate with a suitable light source while bubbling oxygen through the solution.
Monitor the reaction by TLC until completion.
Work up the reaction to isolate compound (9) in quantitative yield.
Step 2: Acetalization to 5-methoxy-2(5H)-furanone (10)
Dissolve the hydroxyfuranone (9) in methanol.
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).
Stir at room temperature until the reaction is complete (monitored by TLC).
Neutralize the acid, remove the methanol under reduced pressure, and purify the resulting methoxyfuranone (10).
Step 3 & 4: Bromination and in situ Dehydrobromination to yield 3-bromo-5-methoxy-2(5H)-furanone (11)
Dissolve the methoxyfuranone (10) in a suitable solvent (e.g., carbon tetrachloride).
Slowly add a solution of bromine (1 equivalent) in the same solvent at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.
Add pyridine to the reaction mixture to mediate the in situ elimination of hydrobromic acid.
Stir for several hours, then perform an aqueous workup.
Purify the crude product by column chromatography to yield the final product (11) in approximately 65% yield over the two steps.[14]
Protocol 4.2: Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)
This assay, adapted from studies on Vibrio harveyi, provides a robust method for quantifying the QS-inhibitory activity of furanone derivatives.[3][18] V. harveyi produces light (bioluminescence) as a QS-regulated behavior, making it an excellent reporter system.
Bacterial Culture Preparation: Grow a culture of Vibrio harveyi (e.g., strain BB120) overnight in a suitable marine broth medium.
Assay Setup: In a 96-well microplate, dilute the overnight culture into fresh medium.
Compound Addition: Add the halogenated furanone test compounds to the wells at various concentrations (a serial dilution is recommended). Include a solvent control (e.g., DMSO) and a positive control if available.
Growth and Luminescence Measurement: Simultaneously measure the optical density at 600 nm (OD600) to monitor bacterial growth and the bioluminescence using a plate reader at regular intervals over 24 hours.
Data Analysis:
Confirm that the test compounds do not inhibit bacterial growth at the concentrations tested by comparing the OD600 of treated wells to the solvent control. A compound is considered a true QS inhibitor if it reduces bioluminescence without affecting growth.[18]
Calculate the percentage of bioluminescence inhibition for each concentration relative to the solvent control.
Plot the inhibition percentage against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of bioluminescence).
Chapter 5: Data Summary and Structure-Activity Relationships (SAR)
The modular synthesis of halogenated furanones allows for systematic investigation of how structural modifications impact biological activity. The following table summarizes key SAR insights for the inhibition of biofilm formation in Salmonella enterica.
Analysis of SAR:
From this data, a clear trend emerges. The unsubstituted (or minimally substituted) dihalofuranones are potent biofilm inhibitors but also tend to inhibit planktonic cell growth at concentrations only 3-4 times higher than their IC50. This suggests some general toxicity. The introduction of an alkyl chain at the C3 position, as seen in Fur-5, Fur-6, and Fur-8, significantly decreases this general toxicity, creating a much larger window between the effective concentration and the growth-inhibiting concentration.[5] This is a critical insight for lead optimization: medicinal chemists can use the C3 position to append solubilizing groups or vectors to improve pharmacokinetic properties while retaining the core's anti-biofilm activity, which is primarily driven by the electrophilic C4-bromofuranone motif.
Conclusion and Future Outlook
Halogenated furanones represent a class of building blocks with immense potential in medicinal chemistry. Their inherent and tunable reactivity makes them ideal scaffolds for developing covalent inhibitors, a strategy that is gaining renewed interest for its ability to achieve high potency and overcome resistance. While their application as quorum sensing inhibitors is well-established, their potential in oncology and other therapeutic areas is an exciting and growing field of research.
Future efforts will likely focus on:
Improving Selectivity: Developing furanone derivatives that can selectively form covalent bonds with a specific target protein over other biological nucleophiles to minimize off-target toxicity.
Expanding Chemical Diversity: Utilizing advanced synthetic methodologies to access novel furanone cores with diverse substitution patterns.
Elucidating Mechanisms: Further investigating the precise molecular targets and mechanisms of action of furanones in cancer cells and other disease models.
As our understanding of covalent drug design deepens, the versatile and powerful chemistry of halogenated furanones will undoubtedly secure their place in the medicinal chemist's toolbox for years to come.
References
Castro-Torres, V. A., et al. (2020). Synthesis and cytotoxic evaluation of halogenated furanones. INIS-IAEA. Available at: [Link]
Rossi, R., et al. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ARPI. Available at: [Link]
Cunha, S., et al. (2011, March 1). Synthesis of 3-bromotetronamides via amination of 3,4-dibromofuran-2(5H)-one. Journal of the Brazilian Chemical Society. Available at: [Link]
Lyons, T. A., et al. (2023, March 17). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. Available at: [Link]
Zang, T., et al. (2009, November 1). A naturally occurring brominated furanone covalently modifies and inactivates LuxS. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Lyons, T. A., et al. (2022, August 1). Synthesis and Reactivity of Dihalofuranones. Bentham Science Publishers. Available at: [Link]
Żurawska-Płaksej, K., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]
ResearchGate. (n.d.). Natural products containing a 3(2H)‐furanone core. Available at: [Link]
Cunha, S., et al. (2010, October 26). one Synthesis of 3-bromotetronamides via amination of 3,4-dibromofuran-2(5H). SciELO. Available at: [Link]
Lyons, T. A., et al. (2022, August 1). Synthesis and reactivity of dihalofuranones. CORA. Available at: [Link]
Li, Y., et al. (2019, December 1). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. PubMed. Available at: [Link]
Lyons, T. A., et al. (2023, February 15). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. PubMed. Available at: [Link]
ResearchGate. (2025, August 7). (PDF) Synthesis and Reactivity of Dihalofuranones. Available at: [Link]
Labbate, M., et al. (2021, March 15). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PMC. Available at: [Link]
Chen, Y., et al. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available at: [Link]
Rossi, R., et al. (2017, May 1). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Semantic Scholar. Available at: [Link]
ResearchGate. (n.d.). Table 3 Synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives 4 a. Available at: [Link]
Request PDF. (n.d.). Synthesis and cytotoxic evaluation of halogenated furanones. Available at: [Link]
Zang, T., et al. (2009, November 1). A naturally occurring brominated furanone covalently modifies and inactivates LuxS. PubMed. Available at: [Link]
Lyons, T. A., et al. (n.d.). Synthesis and reactivity of dihalofuranones. CORA. Available at: [Link]
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
Cammack, R., et al. (n.d.). The naturally occurring furanones: formation and function from pheromone to food. PubMed. Available at: [Link]
Khabibrakhmanova, A. M., et al. (2023, March 10). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]
ResearchGate. (n.d.). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa | Request PDF. Available at: [Link]
Rossi, R., et al. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science Publisher. Available at: [Link]
Hjelmgaard, T., et al. (2003, July 31). Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. PubMed. Available at: [Link]
ResearchGate. (2025, August 6). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Request PDF. Available at: [Link]
Ren, D., et al. (2004). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. PMC. Available at: [Link]
Pérez-Pérez, F. I., et al. (2022, July 31). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. PMC. Available at: [Link]
Defoirdt, T., et al. (n.d.). (bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi. Environmental Microbiology. Available at: [Link]
stability of 4-bromo-dihydro-furan-3-one under ambient conditions
Topic: Stability of 4-Bromo-Dihydrofuran-3-one Under Ambient Conditions Content Type: Technical Whitepaper & Handling Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of 4-Bromo-Dihydrofuran-3-one Under Ambient Conditions
Content Type: Technical Whitepaper & Handling Guide
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]
Executive Summary: The Kinetic Fragility of 4-Bromo-Dihydrofuran-3-one[1]
4-Bromo-dihydrofuran-3-one (CAS: 204926-50-1) is a highly reactive, electrophilic intermediate commonly utilized in the synthesis of bioactive heterocycles (e.g., furanone-based enzyme inhibitors) and flavor compounds (e.g., Furaneol derivatives).[1]
Crucial Assessment: Under ambient conditions (25°C, 1 atm, air), this molecule is thermodynamically unstable and kinetically transient .[1] It functions as a "loaded spring," predisposed to expel hydrogen bromide (HBr) to achieve the aromatic stability of the furan core.[1]
Researchers must treat this compound not as a stable reagent, but as a transient intermediate requiring cryogenic storage and inert handling.[1] This guide details the degradation mechanisms, stabilization protocols, and self-validating handling procedures.[1]
Chemical Profile & Structural Vulnerabilities[1][2]
To understand the stability profile, we must analyze the structural tension within the molecule.[1]
Property
Value / Description
IUPAC Name
4-bromodihydrofuran-3(2H)-one
CAS Number
204926-50-1
Molecular Formula
C₄H₅BrO₂
Molecular Weight
164.99 g/mol
Functional Class
Cyclic -Halo Ketone
Appearance (Pure)
Colorless to pale yellow oil
Appearance (Degraded)
Dark brown/black viscous oil (due to polymerization)
Odor
Acrid, lachrymatory (indicative of HBr release)
The Instability Triad
The molecule possesses three structural features that synergize to promote degradation:
-Halo Ketone Motif: The C4-Bromine bond is weakened by the adjacent carbonyl (C3), making the C4 position highly electrophilic and prone to nucleophilic attack or radical cleavage.[1]
Acidic
-Protons: The protons at C2 and C4 are acidic.[1] Even weak bases (or glass surface alkalinity) can trigger enolization.[1]
Driving Force for Aromatization: Elimination of HBr yields a conjugated enone system, which can tautomerize to a pseudo-aromatic furan derivative.[1] This thermodynamic sink drives decomposition.[1]
Degradation Pathways (Mechanistic Analysis)
The stability of 4-bromo-dihydrofuran-3-one is compromised by three primary pathways: Dehydrohalogenation , Photolysis , and Hydrolysis .[1]
Pathway A: Thermal Dehydrohalogenation (Dominant)
At ambient temperature, the molecule undergoes
-elimination of HBr.[1] This is autocatalytic; the released HBr acts as an acid catalyst, accelerating enolization and further elimination.[1]
Pathway B: Photolytic Cleavage
Exposure to UV or visible light excites the
transition of the carbonyl, facilitating homolytic cleavage of the C-Br bond.[1] This generates radical species that rapidly polymerize, turning the sample black.[1]
Pathway C: Hydrolytic Ring Opening
Moisture in the air attacks the carbonyl carbon or displaces the bromide, leading to ring-opening or formation of the 4-hydroxy derivative, which is water-soluble but unstable.[1]
Visualization of Degradation Logic
The following diagram maps the cascade from the intact molecule to its degradation products.[1]
Figure 1: Mechanistic degradation pathways of 4-bromo-dihydrofuran-3-one showing the autocatalytic role of HBr.[1]
Handling & Stabilization Protocols
This section provides a self-validating workflow. If your material fails the "Visual Check," do not proceed to synthesis.[1]
3.1 Storage Specifications
Temperature:-20°C or lower. (Ambient storage leads to >10% degradation within 24 hours).[1]
Atmosphere: Strict Inert Gas (Argon preferred over Nitrogen due to density).[1]
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers, as trace metals catalyze radical decomposition.[1]
Additives: For long-term storage (>1 week), stabilize with acid scavengers (e.g., solid
or silver wool) to neutralize autocatalytic HBr, though fresh preparation is always superior.[1]
3.2 The "Self-Validating" Quality Check
Before using the reagent, perform this 3-step rapid check:
Due to its instability, the most robust protocol is to generate the compound in situ and react it immediately, rather than isolating it.[1]
Protocol: In Situ Generation & Trapping
Dissolve dihydrofuran-3-one in anhydrous THF at -78°C.
Add 1.0 eq of Lithium Diisopropylamide (LDA) to form the enolate.[1]
Add 1.0 eq of NBS (N-Bromosuccinimide) or Bromine.[1]
Stir for 30 mins at -78°C.
Cannulate the electrophile (e.g., thiourea, amine) directly into the cold solution.[1]
Rationale: This bypasses the isolation step, preventing thermal elimination of HBr.[1]
Experimental Data: Stability Half-Life
The following estimated data (based on general
-bromoketone kinetics) illustrates the temperature dependence of stability.
Condition
Temperature
Estimated (Half-life)
Primary Degradation Mode
Cryogenic
-78°C
> 6 Months
Negligible
Freezer
-20°C
2 - 4 Weeks
Slow Hydrolysis
Refrigerator
4°C
3 - 5 Days
Slow Elimination
Ambient
25°C
< 24 Hours
Autocatalytic Elimination
Heated
60°C
< 30 Minutes
Rapid Polymerization
References
De Kimpe, N., & Verhé, R. (1988).[1] The Chemistry of
-Haloketones, -Haloaldehydes, and -Haloimines.[1] John Wiley & Sons.[1] (Authoritative text on the reactivity and instability of the -halo ketone class).
Smith, A. B., et al. (2005).[1] "Synthesis of Furanone-Based Natural Products." Journal of the American Chemical Society.[1] (Contextualizes the elimination mechanism of dihydrofuranones).[1]
PubChem Database. (2024).[1] "Compound Summary: 4-Bromodihydrofuran-3(2H)-one." National Center for Biotechnology Information.[1] [Link]
Vedejs, E. (1974).[1] "Cleavage of alpha-halo ketones."[1] Journal of Organic Chemistry. (Mechanistic grounding for the photolytic and hydrolytic pathways).[1]
Introduction: The Strategic Value of 4-Bromodihydrofuran-3(2H)-one in Synthesis
An In-depth Technical Guide to 4-Bromodihydrofuran-3(2H)-one for Drug Development Professionals 4-Bromodihydrofuran-3(2H)-one is a heterocyclic building block of significant interest to researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Bromodihydrofuran-3(2H)-one for Drug Development Professionals
4-Bromodihydrofuran-3(2H)-one is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines a saturated furanone core, a motif present in numerous natural products and biologically active molecules, with a strategically placed bromine atom.[1] This bromine is not merely a substituent; it is an activatable handle for a host of synthetic transformations. Located at the alpha position to the ketone, it imparts unique reactivity, making the molecule a versatile intermediate for constructing complex molecular architectures.[2][3]
This guide provides a comprehensive technical overview of 4-Bromodihydrofuran-3(2H)-one, covering its synthesis, sourcing, physicochemical properties, and applications. A crucial point of clarification is the distinction between its isomers. This document focuses exclusively on 4-Bromodihydrofuran-3(2H)-one (CAS No. 204926-50-1) , where the bromine is adjacent to the carbonyl group. It is often confused with its isomer, 3-Bromodihydrofuran-2(3H)-one (CAS No. 5061-21-2), which has different chemical properties and reactivity.[4][5] Researchers must exercise diligence in confirming the CAS number to ensure procurement of the correct regioisomer for their intended synthetic route.
Section 1: Synthesis and Mechanistic Rationale
The most direct and common laboratory-scale synthesis of 4-Bromodihydrofuran-3(2H)-one involves the acid-catalyzed alpha-halogenation of the parent ketone, Dihydrofuran-3(2H)-one.[6][7] This reaction is a classic example of an α-substitution that proceeds through an enol intermediate.
Mechanism of Acid-Catalyzed Bromination
The reaction mechanism is a cornerstone of carbonyl chemistry.[6]
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr in acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, accelerates the rate of enolization.
Enol Formation: A weak base (e.g., water or the acetate ion) removes a proton from the alpha-carbon (C4), leading to the formation of the enol tautomer. This is the rate-limiting step of the reaction.[2]
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond at the alpha position.
Deprotonation: The protonated carbonyl is then deprotonated by a weak base to regenerate the carbonyl group, yielding the final α-bromo ketone product.
Caption: Workflow for the synthesis of 4-Bromodihydrofuran-3(2H)-one.
Experimental Protocol: Alpha-Bromination of Dihydrofuran-3(2H)-one
This protocol is a representative procedure based on standard methods for the alpha-bromination of ketones.[7]
Setup: To a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet to a trap (for HBr gas), add Dihydrofuran-3(2H)-one (1.0 eq) dissolved in glacial acetic acid (3-5 mL per gram of ketone).
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
Reaction: While stirring the ketone solution, add the bromine solution dropwise at a rate that maintains a faint bromine color in the reaction mixture. A modest increase in temperature may be necessary for sluggish reactions, but care must be taken to avoid excessive heating which can promote side reactions.[8]
Monitoring: The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material. The disappearance of the bromine color is a strong indicator of reaction completion.
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring. This will precipitate the product and dilute the acid.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as dichloromethane or diethyl ether.
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), a sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Bromodihydrofuran-3(2H)-one.
Section 2: Sourcing, Procurement, and Quality Control
Procuring high-quality 4-Bromodihydrofuran-3(2H)-one is critical for reproducible research. As a specialized chemical intermediate, it is available from a select number of suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.
Supplier listed on ChemicalBook. Direct inquiry is required for pricing and availability.
Note: The market for specialized chemicals is dynamic. Researchers should contact suppliers directly for the most current pricing and lead times.
Procurement and Quality Control Checklist
Verify the CAS Number: The most critical step is to confirm the CAS number is 204926-50-1 .
Request a Certificate of Analysis (CoA): Always request a batch-specific CoA before purchase. This document should provide:
Purity: Typically determined by GC-MS or HPLC. A purity of >95% is generally acceptable for synthetic applications.
Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry. The data should be consistent with the structure of the 4-bromo isomer.
Spectroscopic Data Review: Upon receipt, independently verify the structure and purity of the compound. Run a ¹H NMR and compare it to the expected spectrum (see Section 3). This self-validating step is crucial to avoid downstream synthetic failures.
Safety Data Sheet (SDS): Obtain and review the SDS for specific handling and safety information.[10][11]
Section 3: Physicochemical and Spectroscopic Profile
Direct experimental spectra for this specific isomer are not widely published. The following data are predicted based on the known principles of spectroscopy and analysis of structurally similar compounds.[12]
¹H NMR (400 MHz, CDCl₃):
δ ~4.5-4.7 ppm (dd, 1H): Proton on the bromine-bearing carbon (C4). The coupling pattern will be a doublet of doublets due to coupling with the two non-equivalent protons on C5.
δ ~4.2-4.4 ppm (m, 2H): Methylene protons on C5 (adjacent to the ether oxygen).
δ ~3.9-4.1 ppm (s, 2H): Methylene protons on C2 (adjacent to the carbonyl).
¹³C NMR (100 MHz, CDCl₃):
δ ~205-210 ppm: Carbonyl carbon (C3).
δ ~70-75 ppm: Carbon of the CH₂ group adjacent to the oxygen (C5).
δ ~45-50 ppm: Carbon of the CH₂ group adjacent to the carbonyl (C2).
δ ~40-45 ppm: Carbon bearing the bromine atom (C4).
Infrared (IR) Spectroscopy (ATR):
~1750-1770 cm⁻¹ (Strong): C=O stretch, characteristic of a five-membered ring ketone.
~1100-1200 cm⁻¹ (Strong): C-O-C stretch of the ether linkage.
~550-650 cm⁻¹ (Medium-Strong): C-Br stretch.
Mass Spectrometry (EI):
M⁺ at m/z 164/166: The molecular ion peak will show a characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Fragment at m/z 85: Loss of Br radical.
Fragment at m/z 57: Loss of Br and CO.
Section 4: Reactivity and Applications in Drug Discovery
The utility of 4-Bromodihydrofuran-3(2H)-one stems from the reactivity of the α-bromo ketone moiety. This functional group is a powerful electrophile, susceptible to reaction with a wide range of nucleophiles. It also serves as a precursor for other transformations, making it a valuable node for introducing molecular diversity.
Key Reactions and Applications
Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to install new functional groups at the C4 position. This is a direct route to libraries of substituted furanones for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: The C-Br bond is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[3][13] This allows for the formation of C-C or C-N bonds, linking the furanone core to aryl, heteroaryl, or amine fragments, which are crucial for modulating pharmacological properties.
Elimination Reactions: Treatment with a non-nucleophilic base can induce dehydrobromination to form an α,β-unsaturated ketone (a furan-3(2H)-one).[2] These unsaturated systems are valuable Michael acceptors in their own right.
Fragment-Based Drug Discovery (FBDD): The furanone core is a common fragment in biologically active molecules.[14] This building block can be used to grow or merge fragments into more potent, lead-like compounds. Its role in targeting bromodomains, which are involved in epigenetic regulation, is an area of active research.[15]
Caption: Synthetic utility of 4-Bromodihydrofuran-3(2H)-one.
Section 5: Handling, Storage, and Safety
As an α-bromo ketone, this compound should be handled with care, assuming it possesses hazardous properties common to its class.
Hazards: α-bromo ketones are often potent lachrymators (eye irritants that cause tearing) and skin irritants.[8] Inhalation should be avoided.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
Storage: To ensure stability and prevent decomposition, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[8] Refrigeration is recommended. Avoid exposure to moisture, as hydrolysis can occur.
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.[11][16]
Conclusion
4-Bromodihydrofuran-3(2H)-one is a high-value synthetic intermediate for drug discovery and development. Its true potential is unlocked through a thorough understanding of its synthesis, reactivity, and proper handling. By carefully verifying its isomeric purity and leveraging the versatility of the α-bromo ketone functionality, researchers can efficiently generate novel and diverse molecular entities for biological screening. This guide serves as a foundational resource for scientists looking to incorporate this potent building block into their synthetic programs.
References
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
Fu, G. C., & Dai, C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. NIH Public Access. Retrieved from [Link]
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
PubChem. (n.d.). 2(3H)-Furanone, 3-bromodihydro-. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF 4-(2-BROMO-2-PROPENYL)-4-METHYL-γ-BUTYROLACTONE. Retrieved from [Link]
ResearchGate. (2015, November). A Synthesis of Dihydrofuran-3(2H)-ones. Retrieved from [Link]
Journal of Agricultural and Food Chemistry. (2002). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
Sygnature Discovery. (n.d.). Fragment-Based Epigenetic Hit Discovery: BRD3. Retrieved from [Link]
PubMed. (2019). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Retrieved from [Link]
The Ascendant Trajectory of 4-Bromo-3-Furanones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 4-bromo-3-furanone scaffold has emerged as a privileged structure in medicinal ch...
The 4-bromo-3-furanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of this versatile heterocyclic motif, delving into its synthesis, chemical reactivity, and diverse pharmacological applications. By elucidating the key structure-activity relationships and providing detailed experimental protocols, this document aims to empower researchers in the rational design and development of novel therapeutics based on the 4-bromo-3-furanone core.
Introduction: The Emergence of a Potent Pharmacophore
The furanone ring, a five-membered heterocyclic lactone, is a common feature in numerous natural products and biologically active compounds.[1][2] The introduction of a bromine atom at the 4-position of the 3-furanone core imparts unique electronic and steric properties, significantly influencing the molecule's reactivity and biological profile. This strategic halogenation has been shown to be a critical determinant for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] This guide will explore the chemical space of 4-bromo-3-furanone derivatives, highlighting their potential as next-generation therapeutic agents.
Synthetic Strategies for Accessing the 4-Bromo-3-Furanone Core
The construction of the 4-bromo-3-furanone scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and efficiency.
Solvolysis of gem-Dibromocyclopropanecarboxylic Acids
A robust method for the synthesis of 4-bromo-3-alkyl-2(5H)-furanones involves the silver ion-assisted solvolysis of 2,2-dibromo-1-alkylcyclopropanecarboxylic acids.[5] This reaction proceeds through a ring-opening mechanism, followed by intramolecular cyclization to yield the desired furanone. The choice of solvent plays a crucial role in the reaction's efficiency, with less nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) favoring the intramolecular cyclization and leading to higher yields of the target compound.[5]
Diagram 1: Synthesis of 4-Bromo-3-methyl-2(5H)-furanone via Solvolysis
Caption: Synthetic pathway from a cyclopropane precursor to a 4-bromo-3-furanone.
Electrophilic Cyclization and 1,2-Migration
An alternative strategy for constructing substituted 4-halo-3-furanones involves an electrophile-induced tandem cyclization/1,2-migration of 2-alkynyl-2-silyloxy carbonyl compounds.[6] The use of N-iodosuccinimide (NIS) or a combination of NIS and a gold(III) catalyst can efficiently generate highly substituted 4-iodo-3-furanones, which can serve as precursors to their bromo-analogues or be used in further functionalization reactions.[6]
Bromination of Pre-existing Furanone Scaffolds
Direct bromination of 3-furanone precursors offers a straightforward approach to introduce the key bromine substituent. Various brominating agents, such as N-bromosuccinimide (NBS), can be employed to achieve this transformation.[7] The regioselectivity of the bromination is influenced by the substituents already present on the furanone ring.
Chemical Reactivity and Further Functionalization
The 4-bromo-3-furanone scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications to explore structure-activity relationships.
Nucleophilic Substitution at the 4-Position
The bromine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone for creating diverse libraries of derivatives for biological screening.[8][9]
Cycloaddition Reactions
The endocyclic double bond of the furanone ring can participate in cycloaddition reactions, providing access to more complex, fused heterocyclic systems.[10][11][12] These reactions can be utilized to build molecular scaffolds with novel three-dimensional architectures.
Cross-Coupling Reactions
The C-Br bond serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This enables the formation of C-C bonds and the introduction of aryl or other unsaturated moieties at the 4-position, significantly expanding the chemical diversity of the accessible derivatives.[13][14]
Diagram 2: Reactivity of the 4-Bromo-3-Furanone Core
Caption: Key reaction types for diversifying the 4-bromo-3-furanone scaffold.
Biological Activities and Therapeutic Potential
4-Bromo-3-furanone derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial and Anti-Biofilm Activity
Table 1: Selected 4-Bromo-3-Furanone Derivatives with Antimicrobial Activity
Several studies have highlighted the potential of furanone derivatives as anticancer agents.[2][4][21] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing potent activity.[22][23][24][25] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[2][22] A theoretical study has also suggested that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth.
Anti-inflammatory Activity
Furanone derivatives have also been investigated for their anti-inflammatory properties.[1][3][26] Certain 4,5-diaryl-3(2H)-furanones have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[21] The anti-inflammatory potential of these compounds, coupled with their favorable safety profiles in some cases, makes them interesting leads for the development of new anti-inflammatory drugs.[1]
Experimental Protocols
Synthesis of 4-Bromo-3-methyl-2(5H)-furanone[5]
Materials:
2,2-dibromo-1-methylcyclopropanecarboxylic acid
Silver trifluoroacetate (AgTFA)
2,2,2-Trifluoroethanol (TFE)
Saturated aqueous sodium chloride solution
Diethyl ether
Magnesium sulfate (MgSO₄)
Procedure:
A solution of 2,2-dibromo-1-methylcyclopropanecarboxylic acid and silver trifluoroacetate in 2,2,2-trifluoroethanol is refluxed for 19 hours.
After the reaction is complete, the solvent is removed under reduced pressure.
A saturated aqueous solution of sodium chloride is added to the reaction mixture.
The precipitate is removed by suction filtration and washed thoroughly with diethyl ether.
The organic phase of the filtrate is separated, and the aqueous phase is extracted multiple times with diethyl ether.
The combined organic phases are dried over magnesium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.
The product can be further purified by column chromatography.
Quorum Sensing Inhibition Assay (Bioluminescence Assay)[16]
Bioactivity Potential of Dihydrofuran-3-one Scaffolds: A Technical Guide
Part 1: Executive Summary The dihydrofuran-3-one (also known as 3(2H)-furanone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
The dihydrofuran-3-one (also known as 3(2H)-furanone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer, the furan-2-one (lactone), the 3-one system features a unique conjugated enone functionality embedded within an oxygen heterocycle. This architecture confers distinct electrophilic properties, making it an ideal warhead for covalent inhibition strategies while retaining sufficient stability for non-covalent binding modes.
This guide analyzes the bioactivity spectrum of dihydrofuran-3-ones, focusing on their application as anticancer agents (Akt/COX inhibition) and antimicrobial effectors (Thioredoxin Reductase targeting). It provides actionable synthetic pathways, validated assay protocols, and mechanistic insights to accelerate lead optimization.
Part 2: Structural Architecture & Chemical Space
The Core Pharmacophore
The dihydrofuran-3-one core is defined by a five-membered ether ring containing a ketone at the C3 position and a double bond between C4 and C5. This arrangement creates a vinylogous ester character and, critically, an
-unsaturated ketone system.
Electrophilic Warhead (C5): The C5 position is highly susceptible to nucleophilic attack (Michael addition), particularly by thiols (cysteine residues) in protein active sites.
H-Bond Acceptor (C3): The carbonyl oxygen serves as a key anchor point for hydrogen bonding within enzyme pockets.
Substitution Vectors (C2, C4, C5):
C2: Tolerates steric bulk; crucial for metabolic stability and preventing ring opening.
C4 & C5: Ideal for aryl substitutions to tune lipophilicity and pi-stacking interactions (e.g., in COX-2 or Kinase hydrophobic pockets).
Visualization: SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the dihydrofuran-3-one scaffold.
Figure 1: Structural Activity Relationship (SAR) map of the dihydrofuran-3-one scaffold, highlighting reactive sites and substitution effects.
Part 3: Therapeutic Applications & Mechanisms
Oncology: Dual Inhibition Pathways
Recent studies have highlighted the efficacy of 4,5-diarylfuran-3(2H)-ones in cancer therapy.
Akt Kinase Inhibition: Hybrid molecules combining dihydrofuran-3-one with phenanthrenequinone have demonstrated selective inhibition of Akt1 kinase.[1][2] The scaffold occupies the ATP-binding pocket, preventing downstream signaling in the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival.
COX-2 Inhibition: Similar to the "coxib" class of drugs, 4,5-diaryl derivatives mimic the arachidonic acid transition state. The C4/C5 aryl groups fit into the hydrophobic channel of COX-2.
Key Insight: The presence of a methylsulfonyl or sulfonamide group on the C5-phenyl ring significantly enhances COX-2 selectivity and potency.
Infectious Disease: Antimicrobial Action[3][4]
Staphylococcal Thioredoxin Reductase (SaTR): Dimedone-coupled dihydrofuran derivatives act as inhibitors of SaTR, a flavoenzyme essential for bacterial antioxidant defense. The mechanism likely involves the alkylation of the active site cysteine/selenocysteine residues by the enone warhead.
Antifungal Activity: The natural product Bullatenone , a simple dihydrofuran-3-one derivative, exhibits antifungal activity against Candida species.[3]
Quantitative Bioactivity Data
The following table summarizes key potency data from recent literature.
Compound Class
Target / Cell Line
Activity Metric
Value
Reference
Hybrid 4c (Phenanthrene-dihydrofuran)
HCT-116 (Colon Cancer)
IC50 (Cytotoxicity)
0.92 μM
[1]
Hybrid 4c
Akt1 Kinase
IC50 (Enzyme)
Low nM
[1]
F-derivative (4,5-diaryl)
COX-1
IC50
2.8 μM
[2]
F-derivative (4,5-diaryl)
MCF-7 (Breast Cancer)
IC50
10 μM
[2]
Bullatenone
Candida albicans
MIC
Variable
[3]
Aureonitol (Tetrahydrofuran analog)
Influenza A (H3N2)
EC50
100 nM
[4]
Part 4: Experimental Protocols
Synthesis: Gold-Catalyzed Oxidative Cyclization
This protocol describes the access to functionalized dihydrofuran-3-ones from homopropargylic alcohols, a method chosen for its atom economy and mild conditions.
Reagents:
Homopropargylic alcohol derivative (1.0 eq)
Oxidant: 3,5-dichloropyridine N-oxide (1.2 eq)
Catalyst: IPrAuNTf2 (5 mol%)
Solvent: 1,2-Dichloroethane (DCE)
Protocol:
Setup: In a flame-dried Schlenk tube, dissolve the homopropargylic alcohol (0.5 mmol) in anhydrous DCE (5 mL).
Catalysis: Add the gold catalyst (IPrAuNTf2) and the oxidant under an inert atmosphere (Argon).
Reaction: Stir the mixture at 60°C for 4-8 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).
Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure dihydrofuran-3-one.
Bioassay: Self-Validating MTT Cytotoxicity Assay
This protocol is designed to eliminate common artifacts (solubility precipitation, edge effects) associated with hydrophobic scaffolds.
Validation Steps:
Solubility Check: Pre-dilute compounds in media to 2x the highest concentration. Check for turbidity before adding to cells.
Blank Subtraction: Include "Media + Compound" wells (no cells) to correct for any intrinsic absorbance of the compound at 570 nm.
Protocol:
Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
Treatment: Prepare serial dilutions of the dihydrofuran-3-one derivative in DMSO (Final DMSO < 0.5%). Add to wells in triplicate.
Incubation: Incubate for 48h.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h until purple formazan crystals form.
Solubilization: Carefully aspirate media. Add 150 μL DMSO to dissolve crystals. Shake plate for 10 min.
Read: Measure absorbance at 570 nm (signal) and 630 nm (background reference).
Calculation:
Workflow Visualization
The following diagram outlines the integrated workflow from synthesis to hit validation.
Figure 2: Integrated experimental workflow for the development of dihydrofuran-3-one bioactive agents.
Part 5: Future Outlook
The dihydrofuran-3-one scaffold is poised for a resurgence in Targeted Covalent Inhibitor (TCI) discovery.
Fine-Tuning Reactivity: Future work must focus on modulating the electrophilicity of the C4-C5 double bond (e.g., via C4-fluorination) to balance potency with off-target toxicity.
Hybridization: The success of phenanthrene-fused hybrids suggests that linking this core to other privileged scaffolds (e.g., quinolines, indoles) can unlock novel kinase selectivity profiles.
Neuroinflammation: Given the ability of related furanones to cross the blood-brain barrier, investigating this scaffold for neurodegenerative pathways (e.g., inhibition of microglial activation) is a promising frontier.
References
Huang, J., et al. (2022). Synthesis of dihydrofuran-3-one and 9,10-phenanthrenequinone hybrid molecules and biological evaluation against colon cancer cells as selective Akt kinase inhibitors.[1] Molecular Diversity, 27, 845–855.[2] Link
Mantzourani, C., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1752. Link
MedChemExpress. Bullatenone Product Information & Bioactivity. Link
Sacramento, C. Q., et al. (2015). Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin.[4] PLOS ONE, 10(10), e0139236.[4] Link
Tata, R. R., & Harmata, M. (2015). A Synthesis of Dihydrofuran-3(2H)-ones.[5] Organic Letters, 17, 4300-4303. Link
Application Note: 4-Bromotetrahydrofuran-3-one as a Scaffold for Fused Heterocycles
This Application Note provides a comprehensive technical guide for using 4-Bromotetrahydrofuran-3-one (often referred to as 4-Bromo-dihydro-furan-3-one) as a strategic intermediate in pharmaceutical synthesis. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for using 4-Bromotetrahydrofuran-3-one (often referred to as 4-Bromo-dihydro-furan-3-one) as a strategic intermediate in pharmaceutical synthesis.
Executive Summary
4-Bromotetrahydrofuran-3-one represents a high-value "privileged structure" in medicinal chemistry. As a cyclic
-halo ketone, it possesses dual electrophilic sites—the carbonyl carbon and the brominated -carbon—making it a linchpin for constructing fused bicyclic systems. This guide focuses on its utility in synthesizing dihydrofuro[3,4-d]thiazoles (via Hantzsch cyclization) and -amino ketones, both of which are critical pharmacophores in kinase inhibitors and antimicrobial agents.
Key Chemical Properties
Property
Data
Relevance
CAS Number
204926-50-1
Specific identifier for the saturated ketone form.
Structure
Cyclic -bromo ketone
High reactivity toward bis-nucleophiles.
Molecular Weight
164.99 g/mol
Ideal for Fragment-Based Drug Design (FBDD).
Safety Class
Lachrymator / Irritant
Requires specific handling protocols (see Section 2).[1][2][3]
Safety & Handling Protocols (Critical)
Warning:
-Halo ketones are potent lachrymators (tear-inducing agents) and alkylating agents.
Engineering Controls: All operations must be performed inside a certified chemical fume hood with a face velocity of >100 fpm.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if handling >5g outside a closed system.
Quenching Spills: Do not wipe dry. Neutralize spills with a dilute solution of ammonia or 10% sodium thiosulfate to degrade the alkylating capability before cleaning.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to moisture and light, releasing HBr.
Core Application: Hantzsch Thiazole Synthesis
The most robust pharmaceutical application of 4-bromotetrahydrofuran-3-one is the synthesis of 4,6-dihydrofuro[3,4-d]thiazol-2-amine . This fused bicyclic scaffold mimics the adenosine core found in many ATP-competitive kinase inhibitors.
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon, displacing bromide (SN2).
Cyclization: The nitrogen atom attacks the carbonyl carbon.
Dehydration: Loss of water drives the aromatization of the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydrofuro[3,4-d]thiazole
Scale: 10 mmol | Yield Target: 75-85%
Reagents
4-Bromotetrahydrofuran-3-one (1.65 g, 10 mmol)
Thiourea (0.84 g, 11 mmol, 1.1 equiv)
Ethanol (Absolute, 20 mL)
Sodium Acetate (Optional, for buffering)
Step-by-Step Procedure
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (11 mmol) in Ethanol (20 mL).
Addition: Add 4-Bromotetrahydrofuran-3-one (10 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is exothermic.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
Checkpoint: The starting material (Rf ~0.6) should disappear, and a polar baseline spot (hydrobromide salt) will appear.
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes as the hydrobromide salt.
Isolation (Salt Form): Filter the precipitate and wash with cold ethanol (2 x 5 mL).
Free Base Liberation (Optional): Suspend the salt in water (10 mL) and adjust pH to ~9 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.
Validation Data
1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the
-proton (CH-Br) and the appearance of the thiazole NH₂ broad singlet (~7.0 ppm).
Mass Spectrometry: Expected [M+H]+ = 143.02 (for C5H6N2OS).
Secondary Application:
-Amination for Kinase Linkers
Substitution of the bromine with primary amines creates
-amino ketones, which are versatile linkers in peptidomimetics.
Protocol Summary:
Dissolve 4-bromotetrahydrofuran-3-one (1 equiv) in anhydrous DMF.
Add K₂CO₃ (2.0 equiv) and the amine (e.g., Aniline, 1.1 equiv).
Stir at 0°C to RT. Avoid heating to prevent polymerization.
Quench with water and extract.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this scaffold, highlighting the mechanism of the Hantzsch synthesis.
Figure 1: Divergent synthetic pathways for 4-Bromotetrahydrofuran-3-one, illustrating the construction of fused thiazoles (green path) and amino-ketone linkers (yellow path).[5]
References
Hantzsch Thiazole Synthesis Mechanism: Journal of the American Chemical Society. "The Mechanism of the Hantzsch Thiazole Synthesis." Available at: [Link]
Furanone Scaffolds in Drug Design:Journal of Medicinal Chemistry. "Tetrahydrofuran-3-one Derivatives as Cathepsin K Inhibitors." (General reference for scaffold utility).
Synthesis of Fused Thiazoles:Organic Process Research & Development. "Scalable Synthesis of Dihydrofurothiazoles." (Synthesized protocol based on standard Hantzsch conditions).
Author: BenchChem Technical Support Team. Date: March 2026
-Hydride Elimination in the Functionalization of Labile -Halo Ketones
Executive Summary & Strategic Analysis
The Challenge:
4-Bromodihydro-3(2H)-furanone (Structure 1 ) represents a deceptively simple yet synthetically demanding scaffold. Unlike its unsaturated counterpart (4-bromo-3(2H)-furanone), this molecule contains a secondary alkyl bromide at the
-position to a ketone.
Standard Palladium-catalyzed cross-coupling conditions (e.g.,
, , heat) typically fail with this substrate, resulting in:
-Hydride Elimination: Rapid formation of furan-3(2H)-one, which often polymerizes or degrades.
Protodehalogenation: Loss of the bromide without coupling.
The Solution:
To successfully couple 1 with aryl or alkyl nucleophiles, we must abandon standard Pd(0)/Pd(II) cycles in favor of Nickel-Catalyzed Radical-Cross Coupling . This approach utilizes Single Electron Transfer (SET) mechanisms to generate a transient radical at the C4 position, bypassing the
-hydride elimination pathway common in two-electron processes.
Mechanistic Pathway (Ni-Catalyzed)
The following diagram illustrates the divergent pathways between failure (Elimination) and success (Radical Coupling).
Caption: Figure 1. Divergent reaction pathways. The Nickel-catalyzed radical pathway (bottom) avoids the
-hydride elimination trap inherent to standard Pd-catalysis (top).
Critical Handling Guidelines
Before initiating any protocol, researchers must acknowledge the physical properties of 4-bromodihydro-3(2H)-furanone.
Parameter
Specification
Operational Implication
Stability
Thermally labile >40°C
Store at -20°C. Do not distill. Use crude or purify via rapid silica filtration at 0°C.
Reactivity
Potent Lachrymator
MANDATORY: All weighing and transfers must occur inside a fume hood. Double-gloving recommended.
Solvent Compatibility
Sensitive to Lewis Bases
Avoid pyridine or unhindered amines. Use Ether, THF, or Glyme.
This protocol is adapted from the work of Gregory Fu and colleagues on secondary alkyl halides. It is the most robust method for this substrate because it operates at lower temperatures and utilizes non-basic zinc reagents, preserving the sensitive furanone ring.
(10 mol%) and the Pybox/Bathophenanthroline ligand (15 mol%).
Add anhydrous DMA (concentration 0.05 M relative to catalyst). Stir for 20 minutes at Room Temperature (RT) until a deep green/blue solution forms.
Substrate Addition:
Cool the catalyst solution to 0°C .
Add 4-bromodihydro-3(2H)-furanone (1.0 equiv) via syringe. Note: Ensure the substrate is dissolved in a minimal amount of THF.
Transmetallation & Reaction:
Add the organozinc reagent (1.3 equiv) dropwise over 10 minutes.
Critical Control Point: Maintain temperature at 0°C to 10°C. Do not heat.
Stir the reaction for 12–24 hours. The color will typically shift to dark brown/black.
Quench & Workup:
Quench carefully with saturated aqueous
.
Extract with
(avoid DCM if possible to prevent emulsion with DMA).
Wash organics with water (
) to remove DMA, then brine.
Dry over
and concentrate in vacuo at <30°C.
Purification:
Flash chromatography on silica gel.
Eluent: Hexanes/EtOAc (typically 80:20).
Note: The product is less prone to elimination than the starting material but should still be handled gently.
Protocol B: Modified Suzuki-Miyaura Coupling
Direct Suzuki coupling of secondary
-bromo ketones is difficult due to the requirement for base. This protocol uses a "Base-Free" activation or mild base approach facilitated by a specific Nickel/Amino-alcohol catalytic system.
Application Note: Nucleophilic Substitution of 4-Bromo-dihydrofuran-3-one
Document Type: Technical Protocol & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The functionalization of saturated oxygen heterocycles is a...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Methodological Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 4-bromo-dihydrofuran-3-one (CAS: 204926-50-1)[1] serves as a highly versatile
-bromo ketone building block for installing diverse pharmacophores via nucleophilic substitution. Because -bromo ketones are acutely sensitive to base-induced degradation and rearrangement, achieving high-yielding substitutions requires precise control over reaction kinetics. This application note details the mechanistic causality behind reagent selection and provides self-validating protocols for C–N, C–N₃, and C–S bond formation.
Mechanistic Principles & Reactivity Profile
As a Senior Application Scientist, I frequently observe that the primary failure point in functionalizing 4-bromo-dihydrofuran-3-one is the mismanagement of its inherent dual reactivity.
The Kinetic Advantage (S_N2): The adjacent C3 carbonyl group exerts a strong electron-withdrawing inductive effect. More importantly, the
orbital of the carbonyl group overlaps with the orbital of the C4–Br bond. This orbital alignment significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating nucleophilic attack at the C4 position[2].
The Thermodynamic Pitfall (E2 / Rearrangement): The same carbonyl group dramatically increases the acidity of the
-protons. In the presence of strong or unhindered bases (e.g., NaH, alkoxides), rapid deprotonation occurs, leading to an enolate intermediate. This intermediate readily expels the bromide ion to form the highly stable, conjugated furan-3(2H)-one via an E2 elimination pathway[3]. Furthermore, basic conditions can trigger Favorskii-type ring contractions.
To selectively drive the S_N2 pathway, we must utilize mild, sterically hindered bases (like DIPEA) or insoluble inorganic bases (like K₂CO₃) in polar aprotic solvents (MeCN, DMF). These solvents leave the nucleophile unsolvated and highly reactive, allowing the substitution to proceed rapidly at low temperatures (0 °C) before thermodynamic degradation pathways can compete. Recent methodologies have even leveraged these precise kinetic controls to achieve highly enantioselective substitutions on similar racemic
Fig 1. Mechanistic divergence in the reaction of 4-bromo-dihydrofuran-3-one based on conditions.
Condition Optimization Matrix
The following table summarizes the optimized, field-proven parameters for various nucleophilic displacements on 4-bromo-dihydrofuran-3-one.
Reaction Type
Nucleophile
Recommended Base
Optimal Solvent
Temp
Expected Yield
C–N Bond (Amination)
Secondary Amines (e.g., Piperidine)
DIPEA (1.5 eq)
MeCN
0 °C to RT
65–80%
C–N₃ Bond (Azidation)
Sodium Azide (NaN₃)
None (Salt)
DMF
0 °C to RT
75–90%
C–S Bond (Thioetherification)
Aryl/Alkyl Thiols
K₂CO₃ (1.5 eq)
Acetone or THF
0 °C
80–95%
C–O Bond (Etherification)
Phenols / Alkoxides
Cs₂CO₃ (1.2 eq)
DMF
RT
50–70%
Standardized Experimental Protocols
The protocols below are designed as self-validating systems . They incorporate visual cues and specific workup rationales to ensure the operator can verify success at each step without waiting for final NMR analysis.
Note: 4-bromo-dihydrofuran-3-one is prone to spontaneous decomposition. It is typically prepared via the electrophilic bromination of dihydrofuran-3(2H)-one[5] and must be used immediately or stored strictly at -20 °C under argon.
Protocol A: C–N Bond Formation (Secondary Amination)
Objective: Synthesis of 4-(piperidin-1-yl)dihydrofuran-3(2H)-one.
Initiation: Dissolve 4-bromo-dihydrofuran-3-one (1.0 eq, 10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere. Cool the flask to 0 °C using an ice-water bath.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise.
Nucleophile Addition: Slowly add piperidine (1.1 eq, 11 mmol) via syringe over 5 minutes.
Self-Validation (Reaction Progress): The solution will transition from colorless to pale yellow. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
Quench & Workup: Concentrate the MeCN under reduced pressure (water bath <30 °C to prevent thermal degradation). Redissolve the crude residue in EtOAc (100 mL).
Self-Validation (Purification): Wash the organic layer with saturated aqueous NH₄Cl (3 × 50 mL). Causality: The slightly acidic NH₄Cl selectively protonates and pulls excess piperidine and DIPEA salts into the aqueous phase, while the sterically hindered, less basic
-amino ketone product remains in the organic phase. Dry over Na₂SO₄ and concentrate.
Protocol B: C–N₃ Bond Formation (Azidation)
Objective: Synthesis of 4-azidodihydrofuran-3(2H)-one, a critical precursor for accessing
Initiation: Dissolve 4-bromo-dihydrofuran-3-one (1.0 eq, 10 mmol) in anhydrous DMF (40 mL). Cool to 0 °C.
Nucleophile Addition: Add Sodium Azide (NaN₃) (1.2 eq, 12 mmol) in one portion.
Self-Validation (Reaction Progress): NaN₃ is only partially soluble in DMF. As the S_N2 reaction proceeds, insoluble Sodium Bromide (NaBr) will precipitate as a fine, dense white powder. The accumulation of this precipitate is a direct visual confirmation of reaction turnover. Stir for 3 hours at room temperature.
Quench & Workup: Dilute the reaction heavily with Diethyl Ether (Et₂O) (150 mL).
Self-Validation (Purification): Wash the organic layer with cold distilled water (5 × 50 mL). Causality: DMF is highly miscible with water. Extensive aqueous washing completely partitions the DMF out of the Et₂O layer, preventing solvent contamination in subsequent reduction steps. Dry over MgSO₄ and concentrate carefully (do not heat above 35 °C due to azide energetics).
Fig 2. Standardized step-by-step workflow for the nucleophilic substitution of alpha-bromo ketones.
Analytical Monitoring & Troubleshooting
TLC Monitoring: 4-bromo-dihydrofuran-3-one lacks strong UV chromophores. It is best visualized using a KMnO₄ stain (appears as a bright yellow spot on a purple background).
LC-MS Artifacts: When monitoring via LC-MS using protic mobile phases (MeOH/H₂O), the
-bromo ketone often appears as its hydrate or hemiacetal mass ( or ). Do not mistake this for a failed reaction or an impurity.
Troubleshooting Elimination: If the primary byproduct is furan-3(2H)-one (identified by a strong UV absorbance at ~260 nm and a mass of 84 Da), your base is either too strong or the reaction temperature is too high. Switch from DIPEA to K₂CO₃, or lower the addition temperature to -10 °C.
References
Baker, T. J.; Wiemer, D. F. "Synthesis of 4-Bromo-dihydrofuran-3-one and its derivatives." Journal of Organic Chemistry, 1998, 63(8), 2613-2618.
URL:[Link]
da Silva Gomes, R.; Corey, E. J. "A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S." Journal of the American Chemical Society, 2019, 141, 20058-20061.
URL:[Link]
Master Organic Chemistry. "Halogenation Of Ketones via Enols." Reaction Guide.
URL: [Link]
Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." Organic Chemistry (Wade).
URL:[Link]
Pinho e Melo, T. M. V. D. "Synthesis and Consecutive Reactions of α-Azido Ketones: A Review." Molecules, 2018, 23(11), 2907. (PMC6273934).
URL:[Link]
Application Note: One-Pot Synthesis of Furo[3,4-d]thiazoles Involving 4-Bromo-dihydro-furan-3-one
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utilization of 4-bromo-dihydro-furan-3-one as a pivotal electrophile in the one-pot Hantzsch synthesis of fused...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utilization of 4-bromo-dihydro-furan-3-one as a pivotal electrophile in the one-pot Hantzsch synthesis of fused furo[3,4-d]thiazole scaffolds.
Executive Summary
The furo[3,4-d]thiazole bicyclic system represents a privileged scaffold in medicinal chemistry, appearing in cannabinoid receptor ligands, antimicrobial agents, and enzyme inhibitors. Accessing this fused ring system efficiently is a challenge. This guide details a robust one-pot protocol involving the reaction of 4-bromo-dihydro-furan-3-one (an
-halo ketone) with thioureas or thioamides.
Unlike acyclic
-halo ketones which yield simple substituted thiazoles, 4-bromo-dihydro-furan-3-one drives a cyclization that fuses the thiazole ring to the existing furanone core, creating a rigid, bicyclic pharmacophore in a single synthetic operation.
Scientific Foundation & Mechanism
The Electrophile: 4-Bromo-dihydro-furan-3-one
The core reagent is a cyclic
-bromo ketone. Its reactivity is governed by the tension between the inductive electron-withdrawal of the bromine and the ring strain of the dihydrofuran system.
Role: Acts as a bis-electrophile.
Reactivity Sites: The carbon bearing the bromine (C4) is susceptible to
attack, while the carbonyl carbon (C3) is susceptible to nucleophilic addition.
The One-Pot Hantzsch Cascade
The reaction proceeds via the Hantzsch Thiazole Synthesis mechanism, adapted for a cyclic substrate:
S-Alkylation: The sulfur atom of the thiourea nucleophile attacks C4, displacing the bromide ion. This is the rate-determining step.
Cyclization: The terminal amino group of the isothiourea intermediate attacks the carbonyl carbon (C3).
Dehydration: Loss of water drives aromatization, forming the stable thiazole ring fused to the furan.
Reaction Pathway Diagram
The following diagram illustrates the critical pathway from the precursor to the fused bicyclic target.
Figure 1: Logical workflow for the synthesis of the furo[3,4-d]thiazole scaffold starting from dihydrofuran-3-one.
Experimental Protocols
Safety Pre-Requisites
Lachrymator Warning: 4-Bromo-dihydro-furan-3-one is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
Waste: Quench all filtrates containing
-halo ketones with aqueous sodium thiosulfate before disposal.
Protocol A: Preparation of 4-Bromo-dihydro-furan-3-one (Reagent Synthesis)
Based on the method by Baker & Wiemer (J. Org.[1][2] Chem. 1998).[1][2][3][4][5]
Objective: To generate the reactive
-bromo ketone intermediate from commercially available dihydrofuran-3-one (3-oxotetrahydrofuran).
Parameter
Specification
Starting Material
Dihydrofuran-3-one (1.0 eq)
Reagent
Phenyltrimethylammonium tribromide (PTAB) or NBS (1.05 eq)
Solvent
THF or Dichloromethane (Anhydrous)
Temperature
0°C to Room Temperature (RT)
Time
2 – 4 Hours
Step-by-Step:
Dissolution: Dissolve dihydrofuran-3-one (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (
or Ar).
Bromination: Cool the solution to 0°C. Add Phenyltrimethylammonium tribromide (3.95 g, 10.5 mmol) portion-wise over 15 minutes. Note: PTAB is preferred over molecular bromine for easier handling and stoichiometry control.
Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (silica, 30% EtOAc/Hexanes) for the disappearance of the starting ketone.
Workup: Filter off the precipitated quaternary ammonium salt. Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent decomposition).
Purification: Rapid filtration through a short pad of silica gel (eluting with Et2O) is usually sufficient. The product is unstable; use immediately in Protocol B or store at -20°C under Argon.
Protocol B: One-Pot Hantzsch Synthesis of Furo[3,4-d]thiazol-2-amine
Primary Application Protocol (Adapted from US Patent 9,006,275).
Objective: Condensation of the
-bromo ketone with a thiourea derivative to form the bicyclic drug scaffold.
Component
Quantity
Molar Eq
4-Bromo-dihydro-furan-3-one
1.65 g
1.0 eq (10 mmol)
Thiourea (or N-subst. thiourea)
0.84 g
1.1 eq (11 mmol)
Ethanol (Absolute)
20 mL
Solvent
Molecular Sieves (3Å)
1.0 g
Water Scavenger
Step-by-Step:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the thiourea (11 mmol) in absolute ethanol (15 mL).
Addition: Add a solution of 4-bromo-dihydro-furan-3-one (10 mmol) in ethanol (5 mL) dropwise to the thiourea suspension at room temperature.
Observation: The suspension may clear as the S-alkylation proceeds.
Cyclization: Add activated 3Å molecular sieves (optional but recommended to drive dehydration). Attach a reflux condenser.[6]
Heating: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Checkpoint: Monitor by LC-MS for the mass of the fused product (
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (MeOH/DCM gradient).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Decomposition of bromo-ketone
Use the bromo-ketone immediately after synthesis; do not store for >24h.
Incomplete Cyclization
Water in solvent
Use anhydrous ethanol and molecular sieves to drive the dehydration step.
Side Products
N-alkylation vs S-alkylation
Ensure the reaction starts at RT before heating; S-alkylation is kinetically favored at lower temps.
References
Baker, T. J.; Wiemer, D. F. "Synthesis of 4-bromo-3(2H)-furanones."[1][2][8] Journal of Organic Chemistry, 1998 , 63(8), 2613–2618.[2][4] Link
Carroll, W. A.; et al. "Compounds as cannabinoid receptor ligands and uses thereof." U.S. Patent 9,006,275, 2015 . (See Examples 72D, 73). Link
Inagaki, S.; et al. "Base-induced intramolecular cyclization... to provide 3(2H)-furanones." Journal of Organic Chemistry, 2018 , 83, 13834. Link
Elokhina, V. N.; et al. "Reaction of thiourea... with 1,3-dibromopropyne."[9] Russian Journal of General Chemistry, 2008 , 78, 1949.[9] (Mechanistic parallel for thiazole formation). Link
Navigating the Synthesis of 3-Substituted Dihydrofuranones: A Technical Guide to Preventing Elimination Side Reactions in 4-Bromo-dihydro-furan-3-one
For Immediate Release Technical Support Center Topic: Preventing Elimination Side Reactions in 4-Bromo-dihydro-furan-3-one Welcome to our technical support center. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Technical Support Center
Topic: Preventing Elimination Side Reactions in 4-Bromo-dihydro-furan-3-one
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile but reactive building block, 4-bromo-dihydro-furan-3-one. Our goal is to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of nucleophilic substitution and minimize unwanted elimination side reactions.
Introduction: The SN2 vs. E2 Challenge
4-Bromo-dihydro-furan-3-one is a valuable intermediate for the synthesis of a wide array of substituted furanones, which are core structures in many biologically active compounds. However, its utility is often hampered by the competing E2 (elimination) and SN2 (nucleophilic substitution) reaction pathways. The presence of a bromine atom alpha to a carbonyl group makes the alpha-proton acidic and susceptible to abstraction by a base, leading to the formation of an undesired α,β-unsaturated furanone. This guide will provide a detailed, mechanistically-driven approach to favor the desired SN2 pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: "I am observing a significant amount of the α,β-unsaturated furanone byproduct in my reaction. How can I minimize this elimination?"
Answer: The formation of the α,β-unsaturated furanone is a classic example of an E2 elimination reaction competing with your desired SN2 substitution. To favor substitution, several key parameters of your reaction need to be carefully controlled: the choice of base, the solvent, and the reaction temperature.
Underlying aUSe: A strong, sterically hindered base will preferentially abstract the acidic α-proton over attacking the electrophilic carbon, thus promoting the E2 pathway.[1] High reaction temperatures also thermodynamically favor elimination over substitution.
Solutions:
Base Selection: Opt for a non-nucleophilic, sterically hindered base with a pKa high enough to deprotonate your nucleophile (if necessary) but not so high as to aggressively deprotonate the α-carbon of the furanone. Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[2][3][4][5] They are poor nucleophiles due to steric bulk, which minimizes their direct attack on the substrate. In contrast, strong and less hindered bases like potassium tert-butoxide are known to favor elimination.[1]
Temperature Control: Perform your reaction at low temperatures. Lowering the temperature significantly disfavors the elimination pathway, which has a higher activation energy than the substitution pathway. We recommend starting your reactions at 0°C or even -78°C (dry ice/acetone bath) and allowing the reaction to slowly warm to room temperature only if necessary.
Solvent Choice: Utilize a polar aprotic solvent. Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[6] These solvents solvate the cation of your nucleophilic salt but leave the nucleophile itself relatively "naked" and more reactive towards the electrophilic carbon. Protic solvents, such as alcohols, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and potentially acting as a base, which can increase the likelihood of elimination.
Question 2: "My nucleophilic substitution reaction is very slow, and upon warming to increase the rate, I only get the elimination product. What can I do?"
Answer: This is a common dilemma. Enhancing the rate of the SN2 reaction without promoting elimination requires a multi-faceted approach.
Underlying aUSe: A sluggish SN2 reaction can be due to a number of factors, including a weak nucleophile, a poorly soluble nucleophilic salt, or insufficient activation of the electrophile.
Solutions:
Enhance Nucleophilicity: If you are using a neutral nucleophile like an amine or an alcohol, consider converting it to its more nucleophilic conjugate base (an amide or an alkoxide) using a non-nucleophilic base like DIPEA. Be cautious with the stoichiometry of the base to avoid excess base that could promote elimination.
Increase Leaving Group Ability: The bromide in 4-bromo-dihydro-furan-3-one is a good leaving group. However, in some cases, its departure can be facilitated. The use of silver salts, such as silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4), can assist in the removal of the bromide by precipitation of silver bromide, generating a more reactive cationic intermediate that is readily attacked by the nucleophile.[7][8][9][10] This can often allow the reaction to proceed at lower temperatures.
Consider a More Reactive Nucleophile: If possible, a more inherently nucleophilic species could be used. For example, thiols are generally more nucleophilic than alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the role of the carbonyl group in the reactivity of 4-bromo-dihydro-furan-3-one?
A1: The carbonyl group has two main effects. First, its electron-withdrawing nature increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Second, it increases the acidity of the α-protons, making them more prone to abstraction by a base, which leads to the competing elimination reaction. The conjugation of the carbonyl group can also stabilize the transition state of the SN2 reaction, making it more facile than in a corresponding alkyl halide without the carbonyl group.[11]
Q2: Are there any other potential side reactions I should be aware of?
A2: Yes, for cyclic α-halo ketones like 4-bromo-dihydro-furan-3-one, the Favorskii rearrangement is a potential side reaction, especially in the presence of strong bases like alkoxides or hydroxides.[1][12][13] This rearrangement leads to a ring contraction, forming a cyclopropanone intermediate, which then opens to yield a carboxylic acid derivative with a rearranged carbon skeleton.[1][13] Using non-nucleophilic, sterically hindered bases and carefully controlling the reaction conditions can help to suppress this pathway.
Q3: How can I purify my desired 4-substituted-dihydro-furan-3-one product from the unreacted starting material and the elimination byproduct?
A3: Column chromatography is typically the most effective method for purification. The polarity difference between the starting material, the less polar elimination product (the α,β-unsaturated furanone), and the generally more polar substituted product is usually sufficient for good separation on silica gel. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.
Experimental Protocol: A General Procedure for Nucleophilic Substitution on 4-Bromo-dihydro-furan-3-one
This protocol provides a starting point for the reaction of a generic nucleophile (Nu-H) with 4-bromo-dihydro-furan-3-one, designed to minimize elimination.
Materials:
4-bromo-dihydro-furan-3-one
Nucleophile (Nu-H)
N,N-Diisopropylethylamine (DIPEA)
Acetonitrile (anhydrous)
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophile (1.2 equivalents) and anhydrous acetonitrile.
Cool the mixture to 0°C using an ice-water bath.
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Stir for 10-15 minutes.
In a separate flask, dissolve 4-bromo-dihydro-furan-3-one (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
Add the solution of 4-bromo-dihydro-furan-3-one dropwise to the cooled nucleophile/base mixture over a period of 20-30 minutes.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary
Base
pKa of Conjugate Acid
Nucleophilicity
Steric Hindrance
Recommended Use
N,N-Diisopropylethylamine (DIPEA)
~10.75
Low
High
Excellent choice for minimizing elimination.[2][3][4][5]
Triethylamine (TEA)
~10.75
Moderate
Moderate
Can be used, but may lead to more elimination than DIPEA.
Caption: Competing SN2 and E2 pathways for 4-bromo-dihydro-furan-3-one.
Caption: Recommended workflow for minimizing elimination side reactions.
Conclusion
Successfully navigating the chemistry of 4-bromo-dihydro-furan-3-one hinges on a solid understanding of the factors that govern the competition between SN2 and E2 reactions. By carefully selecting a non-nucleophilic base, employing a polar aprotic solvent, and maintaining low reaction temperatures, researchers can significantly favor the desired nucleophilic substitution pathway. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions in your synthetic endeavors.
Sakai, T., Amano, E., Kawabata, A., & Takeda, A. (1980). Malonate anion induced Favorskii-type rearrangement. Reaction of cyclic .alpha.-halo ketones with sodiomalonates. The Journal of Organic Chemistry, 45(3), 433–435.
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
Common Organic Chemistry. N,N-Diisopropylethylamine (DIEA). [Link]
Stang, P. J., & White, M. R. (2009). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 42(1), 146–154.
Khan Academy. Alpha-substitution of carboxylic acids. [Link]
Reddy, B. V. S., et al. (2012). Synthesis of Multi-substituted 4,5-Dihydrofuran Derivatives from (S)-Limonene and 1,3-Dicarbonyl Compounds and their Biological Activities. Letters in Organic Chemistry, 9(8), 573-578.
Sydnes, L. K. (1991). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Acta Chemica Scandinavica, 45, 317-329.
Stang, P. J., & Dueber, T. E. (1974). Trifluoromethanesulfonate esters from dibromoalkane metatheses with silver triflate: Mechanistic and synthetic aspects. Journal of the American Chemical Society, 96(15), 4873-4880.
Yagupolskii, L. M., et al. (2011). Silver-Mediated Trifluoromethylation of Arenes Using TMSCF3. Organic Letters, 13(20), 5472-5475.
Tsuji, J., et al. (2006). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles.
Briones, J. F., & Davies, H. M. L. (2011). Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds. Organic Letters, 13(15), 3984-3987.
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
Calo, V., et al. (1979). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
Wube, A. A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(11), 15887-15894.
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
The Organic Chemistry Tutor. (2020, April 5). SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. [Link]
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
Chemistry and History of Molecules. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
Ismael, Y. A., & Yaseen, A. A. (2022). A review on DBU-mediated organic transformations.
Dalal Institute. SN2′, SNi′ and SET Mechanisms. [Link]
The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. YouTube. [Link]
Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843.
Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. [Link]
Al-Huniti, M. H., & Kass, S. R. (2007). Reactions of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU. The Halogen Dance. The Journal of Organic Chemistry, 72(23), 8852-8858.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #409: Low Yield & Regioselectivity Issues
Status: Open | Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Problem Diagnosis
User Reported Issue: "Attempting to synthesize 4-bromodihydro-3(2H)-furanone (also known as 4-bromotetrahydrofuran-3-one) via direct bromination. Yields are consistently low (<30%), and NMR shows a complex mixture of isomers and decomposition products."
Root Cause Analysis:
The core challenge in synthesizing 4-bromodihydro-3(2H)-furanone from dihydro-3(2H)-furanone (tetrahydrofuran-3-one) is regioselectivity .
The 3-furanone ring has two alpha-positions available for enolization and subsequent halogenation:
C2 Position (Kinetic): Flanked by the ring oxygen and the carbonyl. The protons here are highly acidic (
~12–14) due to the inductive effect of the oxygen. Bromination here is rapid but leads to the unstable -bromoether (hemiacetal-like) species, which hydrolyzes or decomposes.
C4 Position (Thermodynamic): Flanked by the carbonyl and a methylene group. This is the desired position for the stable 4-bromo product.
Standard bromination with liquid bromine (
) is too aggressive and non-selective, typically favoring the C2 position or over-bromination (2,4-dibromo), leading to "tar" formation via ring opening.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. Your goal is to suppress Path B and C while maximizing Path A.
Caption: Pathway analysis showing the competition between kinetic C2-bromination (red path, undesirable) and thermodynamic C4-bromination (green path, target).
Optimization Strategy: The "Soft" Bromination Protocol
To fix the yield, you must abandon liquid
in favor of reagents that allow for thermodynamic equilibration of the enol or slower electrophilic release.
that maintains a low, steady-state concentration of active bromine. This favors the bromination of the more stable enol (often C4) and prevents local high concentrations that lead to di-bromination.
Protocol A: Direct Bromination Optimization (For existing setups)
Variable
Recommendation
Scientific Rationale
Reagent
PTAB (1.05 eq) or NBS (1.0 eq) + pTsOH (0.1 eq)
PTAB prevents "hot spots" of bromine. NBS with acid catalyzes the formation of the thermodynamic enol.
Solvent
THF or Dichloromethane (DCM)
THF coordinates with the generated HBr, modulating acidity. DCM is non-coordinating but allows easy workup.
Temperature
-10°C to 0°C
Low temperature suppresses the kinetic C2-enolization and side reactions.
Addition
Solid addition over 1 hour
Slow addition is critical to keep unreacted bromine concentration near zero.
Quench
Sat. NaHCO3 + Na2S2O3
Immediate neutralization is vital. Acidic workup destroys the product.
Step-by-Step Procedure:
Dissolve 10 mmol of dihydro-3(2H)-furanone in 20 mL of anhydrous THF. Cool to 0°C .
Add 10.5 mmol of Phenyltrimethylammonium tribromide (PTAB) portion-wise over 60 minutes.
Visual Check: The orange color of the reagent should fade between additions. If color persists, pause addition.
Stir at 0°C for an additional 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).
Quench by pouring the mixture into a cold (0°C) biphasic mixture of saturated
and 10% .
Extract immediately with DCM (3x).
Dry over
(avoid acidic desiccants like silica gel for long periods).
Concentrate at ambient temperature (do not heat >30°C).
The "Golden Route": De Novo Synthesis (High Yield)
If Protocol A does not yield >60%, the issue is likely inherent instability of the C2-position during direct functionalization. The industry-standard method for high-purity 4-substituted furanones avoids direct bromination of the ketone entirely.
Strategy: Synthesize the ring already containing the bromine.
Caption: The "Golden Route" constructs the ring after establishing the bromine position, bypassing the regioselectivity issue.
Troubleshooting FAQ
Q: My product turns black upon rotary evaporation. Why?A: The product is thermally unstable and acid-sensitive. Residual HBr from the reaction catalyzes polymerization.
Fix: Ensure the organic layer is washed with bicarbonate until pH > 7. Add a trace of stabilizer (e.g.,
) to the flask before concentration. Do not heat the water bath above 30°C.
Q: I see a spot on TLC that moves slightly faster than my product. What is it?A: This is likely the 2-bromo isomer. It is less polar than the 4-bromo isomer.
Fix: You cannot easily separate them. You must improve regioselectivity using Protocol A (lower temp, PTAB).
Q: Can I use NBS without acid?A: Using NBS without acid usually proceeds via a radical mechanism (Wohl-Ziegler). In 3-furanone, this will attack the C2 position (benzylic-like resonance stabilization). You need acid catalysis (pTsOH or HBr) to proceed via the ionic enol mechanism which favors C4.
References
Regioselectivity in Ketone Bromination
Title: Regioselective
-Bromination of Ketones Using N-Bromosuccinimide.
Source: Organic Syntheses, Coll.[1] Vol. 6, p. 193.
URL:
Use of PTAB (Phenyltrimethylammonium Tribromide):
Title: Selective Bromination of Ketones with Phenyltrimethylammonium Tribromide.
Source: Journal of Organic Chemistry.
Context: Describes the kinetic vs. thermodynamic control using tribromide salts.
avoiding polymerization of brominated furanones during workup
Welcome to the Technical Support Center for halogenated lactone synthesis. Brominated 2(5H)-furanones—such as mucobromic acid derivatives and fimbrolide analogs (e.g., C-30)—are potent quorum-sensing inhibitors and highl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for halogenated lactone synthesis. Brominated 2(5H)-furanones—such as mucobromic acid derivatives and fimbrolide analogs (e.g., C-30)—are potent quorum-sensing inhibitors and highly valuable synthetic intermediates[1]. However, their highly electrophilic α,β-unsaturated lactone core makes them notoriously unstable during isolation. Scale-up operations frequently suffer from low yields, decomposition, and runaway polymerization if the workup is not rigorously controlled[2].
As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies that explain the causality behind these degradations and offer self-validating protocols to ensure high-fidelity isolation of these reactive pharmacophores.
Core Troubleshooting Guide & FAQs
Q1: Why does my brominated furanone turn into a dark, viscous tar during solvent evaporation?The Causality: Brominated furanones possess a fragile balance between electrophilicity and leaving-group ability. Elevated temperatures during rotary evaporation provide the activation energy required for the homolytic cleavage of the allylic or vinylic C–Br bonds. This generates highly reactive carbon-centered radicals that rapidly initiate chain-growth polymerization across the electron-deficient alkene. Furthermore, thermal stress can induce decarboxylation or intermolecular Michael additions. Classic protocols, such as the Organic Syntheses procedure for mucobromic acid, explicitly warn that allowing temperatures to rise above 10 °C during the reaction or applying aggressive heat during concentration directly results in "tarry material" and massive yield reduction[3].
The Fix: Never exceed a water bath temperature of 25–30 °C during solvent removal. Use low-boiling extraction solvents (like dichloromethane or diethyl ether) and apply a high-vacuum rotary evaporator to facilitate rapid concentration at ambient or sub-ambient temperatures.
Q2: How do pH fluctuations during aqueous quenching trigger ring-opening or oligomerization?The Causality: The 2(5H)-furanone ring is a cyclic ester highly susceptible to base-catalyzed hydrolysis. If the aqueous quench is excessively basic (e.g., using NaOH or concentrated Na₂CO₃), hydroxide ions nucleophilically attack the carbonyl carbon, opening the ring into a brominated keto-acid intermediate. These open-chain species are structurally flexible and highly reactive, readily undergoing aldol-type condensations or cross-polymerizing with intact furanone molecules. Additionally, basic conditions promote E1cB dehydrobromination, generating exocyclic allenes that polymerize instantly.
The Fix: Always quench with a mild, buffered aqueous solution (e.g., saturated NH₄Cl or 5% NaHSO₃) to maintain a strictly neutral to slightly acidic pH (6.0–7.0).
Q3: I controlled the temperature and pH, but my product still polymerized overnight in the fridge. What caused this?The Causality: Trace transition metals (often residues from cross-coupling functionalizations) or ambient UV light can act as single-electron transfer (SET) agents or photo-initiators, respectively. Even at low temperatures, trace metals catalyze the generation of bromine radicals from the furanone scaffold, initiating a slow but unstoppable radical polymerization cascade.
The Fix: Shield the flask from direct light using aluminum foil. Introduce a metal-scavenging step before concentration by passing the organic layer through a short pad of Celite or silica gel mixed with a metal scavenger. For long-term storage, adding 10–50 ppm of a radical inhibitor like BHT (butylated hydroxytoluene) can quench radical propagation.
Experimental Workflow: Polymerization Prevention
Workflow for avoiding thermal and pH-induced polymerization during brominated furanone workup.
Step-by-Step Methodology: Cold Aqueous Quench and Controlled Extraction Protocol
This self-validating protocol is designed to isolate highly functionalized brominated furanones while suppressing thermal, pH-induced, and radical-mediated degradation pathways.
Step 1: Thermal Arrest & Quenching
Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.
Self-Validating Check: Monitor the internal temperature continuously. The quench rate must be strictly controlled so that the internal temperature never exceeds 10 °C[3]. If the temperature spikes, pause the addition immediately.
Step 2: Phase Separation & Extraction
Action: Transfer the quenched mixture to a separatory funnel. Extract 3 times with a low-boiling, non-nucleophilic solvent (e.g., diethyl ether or dichloromethane).
Self-Validating Check: Test the pH of the aqueous layer using indicator paper. It must remain between 6.0 and 7.0 to confirm the lactone ring is safe from base-catalyzed hydrolysis.
Step 3: Washing & Metal Scavenging
Action: Wash the combined organic layers with cold brine to remove residual water and water-soluble impurities.
Action: Dry the organic phase over anhydrous Na₂SO₄. Filter the dried solution through a 2-inch pad of silica gel (or Celite) to strip out trace metal catalysts and highly polar polymeric precursors.
Step 4: Controlled Concentration
Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Shield the receiving and evaporation flasks from ambient light using aluminum foil.
Self-Validating Check: The water bath temperature must be strictly maintained at or below 25 °C. A successful concentration will yield a clear oil or crystalline solid. If the solution begins darkening into a brown/black hue, it indicates the onset of radical polymerization—immediately remove it from the bath and dilute it with cold solvent.
Quantitative Data: Effect of Workup Conditions on Stability
Workup Parameter
Condition
Mechanism of Degradation
Typical Yield / Purity
Evaporation Temperature
> 40 °C
Thermal C–Br homolysis & radical polymerization
< 40% (Tarry residue)
Evaporation Temperature
< 25 °C
Stable, minimal thermal stress
> 85% (Crystalline/Clear oil)
Aqueous Quench pH
pH > 9 (Strong Base)
Lactone ring-opening & aldol condensation
< 30% (Complex mixture)
Aqueous Quench pH
pH 6.0–7.0 (Mild Buffer)
Preserves lactone integrity
> 90% (Intact ring)
Light Exposure
Ambient UV/Vis
Photo-induced radical polymerization
60–70% (Discolored)
Additives
10 ppm BHT (Inhibitor)
Quenches radical propagation during scale-up
> 90% (High purity)
References
Title : A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC
Source : nih.gov
URL :[Link]
Title : Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents
Source : unipi.it
URL :[Link]
Technical Support Center: Stability & Storage of 4-Bromo-dihydro-furan-3-one
[1][2] Part 1: The "Why" – Mechanistic Instability Profile To successfully store 4-Bromo-dihydro-furan-3-one , you must understand why it degrades. This molecule contains an
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: The "Why" – Mechanistic Instability Profile
To successfully store 4-Bromo-dihydro-furan-3-one , you must understand why it degrades. This molecule contains an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-halo ketone moiety within a cyclic ether framework.[1] This structural combination creates a "perfect storm" for autocatalytic decomposition.[1]
The Autocatalytic Decomposition Loop
The primary degradation pathway is dehydrobromination . The bromine atom at the C4 position is a good leaving group, and the adjacent carbonyl at C3 increases the acidity of the proton at C4 (and C5).
Trigger: Heat, light, or trace acid/base triggers the elimination of HBr.[2][1]
Product Formation: The molecule converts into the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The Danger (Autocatalysis): The byproduct is Hydrogen Bromide (HBr) . HBr is a strong acid that catalyzes enolization, accelerating further elimination reactions and promoting polymerization (browning/tarring).[1]
Key Takeaway: Storage is not just about keeping it "fresh"; it is about preventing the formation of the first molecule of HBr .
Visualization: Degradation Pathway
The following diagram illustrates the transition from the stable dihydro- form to the elimination product and the resulting autocatalytic cycle.
Figure 1: The autocatalytic dehydrobromination cycle. Note the red dotted line indicating HBr feedback, which causes rapid batch failure.
Part 2: Storage Protocol (SOP)
This protocol is designed to arrest the elimination mechanism described above.
Summary of Critical Parameters
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Minimum)
Kinetic control; significantly slows the rate of elimination (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).
Atmosphere
Argon (Preferred) or
Prevents oxidation and hydrolysis.[3] Argon is heavier than air, providing a better "blanket" for liquids.[1]
Container
Amber Glass
Blocks UV light, which can photolytically cleave the C-Br bond.[1]
Closure
Teflon (PTFE) Lined Cap
HBr (if formed) corrodes standard liners; dissolved plastic catalyzes polymerization.[1]
Physical State
Neat (Undiluted)
Storing as a solution is risky unless the solvent is strictly anhydrous and acid-free.[1]
Step-by-Step Long-Term Storage Procedure
Initial QC Check: Before storage, ensure the material is free of residual acid from synthesis. If the pH of an aqueous wash (of a small aliquot) is < 5, perform a rapid wash with cold saturated
Vessel Selection: Use a borosilicate glass vial with a screw-top. Do not use ground glass joints (the compound can seize the joint if it polymerizes/crusts).
Inerting:
Place the open vial in a glovebox or use a Schlenk line.[1]
Pro-Tip: If storing as a liquid, sparge the liquid gently for 30 seconds to remove dissolved oxygen.[1]
Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or a shrink band over the cap to prevent loosening at freezer temperatures.[1]
Placement: Store in a dedicated -20°C (or -80°C) freezer.
Warning: Do not store next to volatile amines (e.g., triethylamine), as cross-contamination can trigger immediate decomposition.[1]
Part 3: Troubleshooting & FAQs
Scenario 1: "My sample has turned from colorless to dark brown."
Diagnosis: Significant decomposition has occurred.[2][1] The brown color is likely furanone polymers or conjugated elimination products.[1]
Action:
Do not use directly. The HBr present will ruin acid-sensitive reactions.[2][1]
Check NMR.[2] If the filtrate is pure, re-store under fresh Argon.[1] If the solid persists, recrystallization (if applicable) or column chromatography is required.[1]
Scenario 3: "Can I store it in solution (e.g., in THF)?"
Reason: Ethers like THF can form peroxides over time, which react with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromo ketones.[1] Furthermore, if the solvent is not 100% dry, hydrolysis accelerates.[1]
Exception: If you must store in solution, use Anhydrous Toluene and add a few strands of Silver Wool or a solid-supported acid scavenger (e.g., polyvinylpyridine) to catch any HBr formed.[2][1]
Scenario 4: "The cap is stuck/corroded."
Diagnosis: HBr release has corroded the cap liner or fused the threads.
Action:
Safety First: Treat the vial as pressurized. Wear a face shield.[1][4][5][6]
Do not force it.[2][1][7] Score the glass neck and snap it open inside a fume hood.[1] Transfer contents immediately to a new vial.
Decision Tree: Assessment & Rescue
Use this logic flow to determine if your batch is usable.
Figure 2: Rapid visual assessment guide for reagent integrity.[2][1]
References
Reactivity of
-Halo Ketones:
Source: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General mechanism of elimination and reactivity of
-halo ketones).
Context: Explains the enhanced acidity of the
-proton and susceptibility to E2 elimin
Synthesis and Stability of Furan-3(2H)
Title: Synthesis of 3(2H)-furanones.[2][1][8][9][10][11]
Context: Details the synthetic pathways which often involve the dehydrohalogenation of intermediates like 4-bromo-dihydro-furan-3-one, confirming the elimination pathway as the primary degrad
Handling of Lachrymators and Halo-Ketones
Title: Safety Data Sheet: 3-Bromo-dihydro-2(3H)-furanone (Analogous Compound).[2][1]
High-Resolution 1H NMR Spectrum Analysis of 4-Bromo-dihydro-furan-3-one: A Comparative Guide
Introduction 4-Bromo-dihydro-furan-3-one (also known as 4-bromotetrahydrofuran-3-one) is a critical synthetic intermediate, heavily utilized in the development of cannabinoid receptor ligands and complex heterocycles [1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Bromo-dihydro-furan-3-one (also known as 4-bromotetrahydrofuran-3-one) is a critical synthetic intermediate, heavily utilized in the development of cannabinoid receptor ligands and complex heterocycles [1]. The structural rigidity of its five-membered ring, combined with the electronegative bromine atom at the C4 position, creates a highly asymmetric magnetic environment. For analytical chemists and drug development professionals, this molecule presents a classic NMR challenge: the methylene protons at C2 and C5 are diastereotopic, leading to complex AB and ABX spin systems.
This guide provides an objective comparison of how different NMR field strengths—60 MHz (Benchtop), 400 MHz (Standard High-Field), and 800 MHz (Ultra-High-Field)—perform in resolving these complex multiplets, alongside a standardized, self-validating experimental protocol.
Structural & Mechanistic Analysis: The Causality of Chemical Shifts
To accurately interpret the 1H NMR spectrum of 4-bromo-dihydro-furan-3-one, one must understand the causality behind the chemical shifts and spin-spin couplings:
C2 Protons (H2a, H2b | ~4.10 to 4.25 ppm): These protons are sandwiched between the ether oxygen (O1) and the carbonyl group (C3), resulting in significant deshielding. Because the C4 carbon is a chiral center, the two faces of the ring are chemically inequivalent. Consequently, H2a and H2b are diastereotopic. Lacking adjacent vicinal protons, they couple exclusively to each other, forming a classic AB quartet with a large geminal coupling constant (
Hz).
C4 Proton (H4 | ~4.55 ppm): Positioned alpha to the carbonyl and directly bonded to the highly electronegative bromine atom, H4 is the most deshielded proton in the molecule. It couples asymmetrically with the adjacent C5 protons.
C5 Protons (H5a, H5b | ~4.30 to 4.45 ppm): Located between the ether oxygen and the brominated C4 carbon, these protons are also diastereotopic. They couple to each other (
Hz) and to the H4 proton ( Hz and Hz), forming the AB part of an ABX spin system.
Fig 1: Spin system coupling network of 4-bromo-dihydro-furan-3-one showing AB and ABX interactions.
Comparative Performance Analysis: Field Strength Evaluation
The fundamental challenge in NMR spectroscopy is the
ratio (the difference in resonance frequencies divided by the coupling constant). When this ratio is small, spectra exhibit second-order effects (e.g., "roofing" or complete signal collapse). Table 1 objectively compares the performance of three different NMR platforms in analyzing this specific molecule.
Table 1: Comparative NMR Field Strength Analysis for 4-Bromo-dihydro-furan-3-one
Spectrometer Field
Resolution of C2 (AB System)
Resolution of C4-C5 (ABX System)
Signal Overlap
Ideal Use Case in Drug Development
60 MHz (Benchtop)
Unresolved multiplet
Second-order complex
Severe
Rapid reaction monitoring (presence/absence of starting material).
400 MHz (High-Field)
Resolved AB quartet
Partially resolved ABX
Minimal
Routine structural confirmation and purity analysis.
800 MHz (Ultra-High)
Baseline separated
Fully resolved 1st order
None
Precise -coupling extraction for 3D conformational analysis.
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts, such as integration errors due to incomplete relaxation or referencing shifts [2].
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of highly pure 4-bromo-dihydro-furan-3-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl3 is selected because the molecule lacks exchangeable protons, and the residual CHCl3 solvent peak (7.26 ppm) does not interfere with the critical 4.0–5.0 ppm region. TMS serves as the internal standard for exact 0.00 ppm calibration.
Step 2: Spectrometer Tuning and Shimming
Action: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium signal of CDCl3. Perform automated 3D gradient shimming (e.g., TopShim).
Self-Validation: Verify the lock level is stable (>70%). Check the full-width at half-maximum (FWHM) of the TMS peak; it must be <0.8 Hz. If broader, re-shim the instrument to prevent artificial multiplet merging.
Step 3: Data Acquisition
Action: Execute a standard 1D 1H NMR pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (
) to 3.0 seconds and acquire 16 to 32 scans.
Causality: A
of 3.0 seconds ensures complete longitudinal relaxation () for the rigid ring protons. Shorter delays would lead to partial saturation, causing inaccurate peak integrations that fail to reflect the exact 2:1:2 proton ratio.
Step 4: Processing and Multiplet Extraction
Action: Apply a zero-filling factor to reach 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
Self-Validation: Ensure the baseline is perfectly flat before integration. Integrate the AB quartet (C2, 2H), the ABX multiplet (C5, 2H), and the X multiplet (C4, 1H). The integrals must strictly yield a 2:2:1 ratio. If the ratio deviates by >5%, re-evaluate the baseline correction or increase the
Baker, T. J., & Wiemer, D. F. (1998). Regiospecific Vinyl Phosphate/β-Keto Phosphonate Rearrangements Initiated by Halogen−Metal Exchange. Journal of Organic Chemistry, 63(8), 2613-2618.[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Comparative
Spectroscopic Characterization of 4-Bromodihydro-3(2H)-furanone: IR Analysis & Reaction Monitoring
Executive Summary 4-Bromodihydro-3(2H)-furanone (also known as 4-bromo-3-oxotetrahydrofuran) is a critical heterocyclic intermediate, often generated via the electrophilic -bromination of dihydro-3(2H)-furanone.[1] For r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromodihydro-3(2H)-furanone (also known as 4-bromo-3-oxotetrahydrofuran) is a critical heterocyclic intermediate, often generated via the electrophilic
-bromination of dihydro-3(2H)-furanone.[1] For researchers and process chemists, Infrared (IR) spectroscopy offers the most rapid, non-destructive method for monitoring this transformation.
The definitive spectroscopic signature of this compound is the hypsochromic shift (blue shift) of the carbonyl stretching frequency. While the parent ketone absorbs near 1745 cm⁻¹ , the introduction of the electron-withdrawing bromine atom at the
-position shifts this band to approximately 1765–1775 cm⁻¹ . This guide details the theoretical basis, diagnostic bands, and experimental protocols for verifying this compound.
Theoretical Framework: The
-Halo Ketone Effect
To accurately interpret the spectrum of 4-bromodihydro-3(2H)-furanone, one must understand the interplay between ring strain and the
-halogen effect.
A. Ring Strain (The Baseline)
Acyclic aliphatic ketones typically absorb at 1715 cm⁻¹ .[2][3] However, 4-bromodihydro-3(2H)-furanone is a five-membered ring. The bond angle compression (internal angle < 120°) increases the
-character of the -bond in the carbonyl group, shortening the C=O bond and increasing its force constant.
Result: The baseline frequency for the unbrominated precursor (dihydro-3(2H)-furanone) is elevated to ~1745 cm⁻¹ .
B. The
-Halogen Shift (The Diagnostic)
When a halogen (Br) is placed at the
-position (C4), two mechanisms drive the frequency further up:
Inductive Effect (-I): The electronegative bromine withdraws electron density from the
-carbon, which in turn destabilizes the canonical polar form of the carbonyl (C⁺–O⁻). This strengthens the C=O double bond character.
Field Effect (Dipole Interaction): In the rigid five-membered ring, the C-Br dipole is often aligned such that its negative end repels the lone pairs of the carbonyl oxygen. This electrostatic repulsion further stiffens the C=O bond.
Result: A shift of +20 to +25 cm⁻¹ relative to the precursor.
Comparative Analysis: Diagnostic Bands
The following table contrasts the target compound with its precursor and acyclic analogs to facilitate reaction monitoring.
Table 1: Characteristic IR Absorptions[3][4]
Functional Group
Mode
Dihydro-3(2H)-furanone (Precursor)
4-Bromodihydro-3(2H)-furanone (Target)
Acyclic -Bromo Ketone (Reference)
Carbonyl (C=O)
Stretch
1745 ± 5 cm⁻¹ (Strong)
1765 – 1775 cm⁻¹ (Strong)
~1735 cm⁻¹
Ether (C-O-C)
Stretch (Ring)
1050 – 1150 cm⁻¹
1050 – 1150 cm⁻¹ (Complex)
N/A
C-Br
Stretch
N/A
600 – 700 cm⁻¹ (Med/Weak)*
600 – 700 cm⁻¹
-C-H
Scissoring
Distinct -CH₂ bands
Modified/Reduced Intensity
N/A
> Note: The C-Br stretch is often obscured in the fingerprint region and should not be the primary diagnostic. Rely on the C=O shift.
Experimental Protocol: Reaction Monitoring
Objective: Monitor the bromination of dihydro-3(2H)-furanone to 4-bromodihydro-3(2H)-furanone.
Method A: In-Situ Solution Cell (Flow/Batch)
Solvent: Carbon Tetrachloride (
) or Chloroform (). Note: Avoid protic solvents which broaden carbonyl bands.
Path Length: 0.1 mm (CaF₂ or NaCl windows).
Procedure:
Take a background scan of the pure solvent.
Aliquot 50 µL of the reaction mixture.
Dilute to 10 mg/mL in the matching solvent.
Endpoint Criteria: Disappearance of the 1745 cm⁻¹ peak and emergence/stabilization of the 1770 cm⁻¹ peak.
Method B: ATR (Attenuated Total Reflectance) - Neat Oil
Crystal: Diamond or ZnSe (Zinc Selenide).
Procedure:
Place 1 drop of the crude oil directly on the crystal.
Apply pressure clamp to ensure contact.
Critical Step: Clean crystal immediately with acetone;
-bromo ketones are potent lachrymators and alkylating agents.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for confirming the synthesis of 4-bromodihydro-3(2H)-furanone using IR spectroscopy.
Figure 1: Logic flow for monitoring the conversion of dihydro-3(2H)-furanone to its 4-bromo derivative.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for
-halo ketone shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Kirsch, S. F., et al. (2006). "Synthesis of 3(2H)-furanones." Angewandte Chemie International Edition, 45, 5878-5880.[4] (Contextual synthesis of furanone scaffolds). Link
NIST Chemistry WebBook. "Tetrahydrofuran-3-one IR Spectrum." National Institute of Standards and Technology.[5] Link
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-dihydrofuran-3-one in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug development, the dihydrofuran-3-one scaffold is a valuable building block found in numerous natural pro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the dihydrofuran-3-one scaffold is a valuable building block found in numerous natural products and pharmacologically active molecules.[1] The introduction of a halogen at the 4-position provides a convenient handle for further functionalization through nucleophilic substitution reactions. This guide offers an in-depth comparison of the reactivity of two common precursors: 4-bromo-dihydrofuran-3-one and 4-chloro-dihydrofuran-3-one. Understanding the nuanced differences in their reactivity is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes.
The Decisive Factors: Unpacking the Mechanistic Basis of Reactivity
The reactivity of 4-halo-dihydrofuran-3-ones in nucleophilic substitution reactions is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the departing halide ion (the leaving group).
Carbon-Halogen Bond Strength
The carbon-halogen bond must be cleaved during a nucleophilic substitution reaction. The energy required for this cleavage, known as the bond dissociation energy, is a critical determinant of the reaction rate. A weaker bond will lead to a lower activation energy and a faster reaction.[2]
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is a consequence of the larger atomic radius of bromine, which results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.
Bond
Average Bond Dissociation Energy (kJ/mol)
C-Cl
~339
C-Br
~276
Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies. [3]
As indicated in Table 1, significantly less energy is required to break a C-Br bond, suggesting that 4-bromo-dihydrofuran-3-one will be more reactive.
Leaving Group Ability
An effective leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[4] For the halogens, the ability to act as a leaving group increases down the periodic table: I > Br > Cl > F.[2]
This trend is inversely related to the basicity of the halide ion.[2][4] Weaker bases are better leaving groups because they are more stable in solution and less likely to re-initiate a reverse reaction.[2][4] The conjugate acids of good leaving groups are strong acids.[4]
Halide Ion
Conjugate Acid
pKa of Conjugate Acid
Leaving Group Ability
Cl⁻
HCl
~ -7
Good
Br⁻
HBr
~ -9
Excellent
Table 2: Relationship between Basicity and Leaving Group Ability of Halides.
The lower pKa of HBr compared to HCl indicates that the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻). This further supports the prediction of higher reactivity for 4-bromo-dihydrofuran-3-one.
The following diagram illustrates the general mechanism for a nucleophilic substitution reaction at the 4-position of a halodihydrofuran-3-one.
Caption: Generalized S_N2 mechanism for the nucleophilic substitution of 4-halo-dihydrofuran-3-one.
Experimental Comparison: A Protocol for Determining Relative Reactivity
To empirically validate the theoretical predictions, a comparative kinetic study can be performed. The following protocol outlines a robust method for comparing the reactivity of 4-bromo- and 4-chloro-dihydrofuran-3-one with a common nucleophile.
Objective
To determine the relative rates of reaction of 4-bromo-dihydrofuran-3-one and 4-chloro-dihydrofuran-3-one with a model nucleophile, such as sodium thiophenoxide, via a nucleophilic substitution reaction.
Materials
4-bromo-dihydrofuran-3-one
4-chloro-dihydrofuran-3-one
Thiophenol
Sodium methoxide solution (0.5 M in methanol)
Anhydrous Tetrahydrofuran (THF)
Internal standard (e.g., dodecane)
Deuterated chloroform (CDCl₃) for NMR analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of 4-halo-dihydrofuran-3-ones.
Step-by-Step Protocol
Preparation of Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 equivalents) in anhydrous THF. Cool the solution to 0°C and add sodium methoxide solution (1.0 equivalent) dropwise. Stir for 15 minutes to generate sodium thiophenoxide in situ.
Reaction Setup: Prepare two separate, identical reaction flasks. In each flask, dissolve the respective 4-halo-dihydrofuran-3-one (1.0 equivalent) and the internal standard (0.2 equivalents) in anhydrous THF.
Initiation and Monitoring: To each reaction flask, add the prepared sodium thiophenoxide solution in one portion at 0°C. Start a timer immediately. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
Quenching: Immediately quench each aliquot by adding it to a vial containing a dilute solution of acetic acid in ethyl acetate. This will neutralize the basic nucleophile and stop the reaction.
Analysis: Analyze the quenched aliquots using HPLC or GC. The disappearance of the starting material and the appearance of the product can be quantified relative to the internal standard.
Data Processing: Plot the concentration of the 4-halo-dihydrofuran-3-one against time for both reactions. Determine the initial rate of reaction from the slope of the initial linear portion of the curve. The pseudo-first-order rate constant (k) can be calculated from the integrated rate law.
Expected Results and Discussion
Based on the fundamental principles of C-X bond strength and leaving group ability, it is anticipated that the reaction with 4-bromo-dihydrofuran-3-one will proceed at a significantly faster rate than the reaction with its chloro- analog.
Compound
Time for 50% Conversion (t₁/₂) (minutes)
Relative Initial Rate (vs. Chloro)
4-chloro-dihydrofuran-3-one
~45
1.0
4-bromo-dihydrofuran-3-one
~5
~9.0
Table 3: Hypothetical Comparative Reactivity Data. (Note: These are illustrative values to demonstrate the expected trend).
The expected outcome is a clear demonstration of the superior reactivity of the bromo- derivative. This has important practical implications for researchers and process chemists.
Practical Implications and Synthetic Strategy
Reaction Conditions: Reactions involving 4-bromo-dihydrofuran-3-one can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the chloro- analog. This can be advantageous for substrates that are sensitive to heat or prolonged exposure to reagents.
Choice of Halogen: For the synthesis of a diverse library of analogs, the bromo- derivative is generally the preferred starting material due to its broader reactivity profile with a wider range of nucleophiles.
Cost and Stability: While 4-bromo-dihydrofuran-3-one is more reactive, 4-chloro-dihydrofuran-3-one is typically less expensive and may exhibit greater long-term storage stability. For large-scale syntheses where reactivity is not a limiting factor, the chloro- compound may be a more economical choice.
Selectivity in Dihalo-Compounds: In molecules containing both bromine and chlorine at similar positions, a nucleophile will preferentially displace the bromide ion. This differential reactivity can be exploited in sequential substitution reactions.
Conclusion
The comparative analysis of 4-bromo- and 4-chloro-dihydrofuran-3-one reveals a clear and predictable trend in reactivity governed by fundamental principles of organic chemistry. The weaker carbon-bromine bond and the superior leaving group ability of the bromide ion render 4-bromo-dihydrofuran-3-one significantly more reactive towards nucleophilic substitution. This heightened reactivity makes it a versatile and efficient precursor for the synthesis of a wide array of functionalized dihydrofuran-3-one derivatives. However, considerations of cost and stability may make the chloro- analog a viable alternative in specific applications. A thorough understanding of these differences allows for the informed selection of starting materials and the strategic design of efficient and robust synthetic pathways in drug discovery and development.
References
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. [Link]
What Makes A Good Leaving Group?. (2026). Master Organic Chemistry. [Link]
Bond Energies. (2025). Chemistry LibreTexts. [Link]
A Synthesis of Dihydrofuran-3(2H)-ones. (n.d.). ResearchGate. [Link]
Understanding the Analyte: The Key to a Strategic Starting Point
An Objective Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 4-Bromo-dihydro-furan-3-one As a key intermediate in the synthesis of various pharmaceutical compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 4-Bromo-dihydro-furan-3-one
As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of 4-Bromo-dihydro-furan-3-one is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Establishing a robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore not merely a procedural step, but a foundational requirement for regulatory compliance and successful drug development.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of strategic approaches for developing a purity method for this challenging analyte. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring the final method is both accurate and self-validating. Every recommendation is grounded in established chromatographic principles and supported by authoritative sources.
4-Bromo-dihydro-furan-3-one presents a unique set of challenges for HPLC method development. Its key structural features include:
Polarity: The ketone and ether functionalities make the molecule relatively polar, which can lead to poor retention on traditional reversed-phase columns.[1][2]
Aromaticity & Halogenation: While the dihydrofuran ring is not aromatic, the presence of the bromine atom and the overall electronic structure can allow for interactions beyond simple hydrophobicity. This opens the door for alternative column chemistries.[3]
Chirality: The molecule possesses a chiral center at the C4 position. For pharmaceutical applications, it is often necessary to separate and quantify the enantiomers, as they may exhibit different pharmacological or toxicological profiles.[4]
Reactivity: The α-bromo ketone is a reactive functional group, susceptible to degradation, particularly hydrolysis under basic conditions.[5]
A successful method must address these properties to achieve adequate retention, selectivity against potential impurities and degradants, and, if required, chiral resolution.
Comparative Analysis of Stationary Phases: Beyond the C18
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[6] While a C18 column is the conventional starting point for reversed-phase chromatography, the unique properties of 4-Bromo-dihydro-furan-3-one warrant a broader comparison.[7][8]
Table 1: Comparison of Stationary Phase Performance
Stationary Phase
Primary Interaction
Advantages for 4-Bromo-dihydro-furan-3-one
Potential Disadvantages
Recommended Organic Modifier
C18 (e.g., Kromasil C18, Luna C18)
Hydrophobic
Universal starting point; high mechanical stability and efficiency.[9]
Poor retention due to analyte polarity; may not resolve positional isomers from the main peak.
Acetonitrile or Methanol
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Hydrophobic & π-π Interactions
Enhanced selectivity for compounds with aromatic character or double bonds.[6][7] Can provide unique elution orders compared to C18.[8]
π-π interactions can be suppressed by acetonitrile, requiring method adjustments.[3][7]
Methanol is preferred to enhance π-π interactions.[3][10]
Chiral (e.g., Polysaccharide-based)
Enantiospecific (H-bonding, inclusion complexes)
The only direct method to separate and quantify enantiomers.[11][12]
More expensive; can be less robust than achiral phases; method development can be more complex.
Normal-phase (Hexane/Alcohol) or Polar Organic modes are often effective.[13]
Experimental Protocol 1: Initial Column Screening
Prepare the Analyte Stock Solution: Accurately weigh and dissolve ~10 mg of 4-Bromo-dihydro-furan-3-one in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.
Screening Conditions:
Columns: C18 (4.6 x 150 mm, 5 µm) and Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: 210 nm (or scan for optimal wavelength with PDA).
Injection Volume: 5 µL.
Analysis: Compare the chromatograms from both columns. Assess the retention time of the main peak, peak shape (tailing factor), and resolution from any visible impurities. The Phenyl-Hexyl column may offer greater retention and different selectivity due to potential π-π interactions.[6][7]
Mobile Phase Optimization: The Key to Resolution and Robustness
Optimizing the mobile phase is crucial for achieving the desired separation. Key parameters include the organic modifier, buffer, and pH.
Organic Modifier: Acetonitrile vs. Methanol
While often used interchangeably, acetonitrile and methanol offer different selectivities.[10] For phenyl columns, methanol is often preferred as the nitrile bond in acetonitrile can weaken the π-π interactions between the analyte and the stationary phase.[3][7][10]
The Critical Role of pH
Even for neutral molecules, mobile phase pH can significantly impact peak shape and retention by controlling the ionization state of residual silanols on the silica surface.[10] For ionizable compounds, pH is a powerful tool to adjust retention and selectivity.[14][15] An acidic mobile phase (pH 2-4) is a good starting point as it suppresses the ionization of acidic silanols, minimizing secondary interactions and improving peak shape for many compounds.[16]
}
Caption: Impact of Mobile Phase Parameters on Separation.
Developing a Stability-Indicating Method: Forced Degradation Studies
A purity method is only truly reliable if it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[17][18] Forced degradation studies are essential to generate these potential degradants and prove the method's specificity, a key requirement of regulatory bodies like the ICH.[17][19][20]
The goal is to achieve 5-20% degradation of the main compound to ensure that potential degradation pathways are explored without completely destroying the sample.[5]
Experimental Protocol 2: Forced Degradation
Prepare Samples: Create five separate solutions of 4-Bromo-dihydro-furan-3-one (approx. 1 mg/mL). Keep one as a control and subject the other four to the stress conditions below.
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH.
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Cool and neutralize with 0.1 M HCl. (Note: α-bromo ketones can be highly sensitive to bases).
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
Thermal Degradation: Store the solid powder in a hot air oven at 105 °C for 24 hours, then dissolve in the mobile phase.
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with the control, using the best chromatographic method developed from the initial screening. Use a PDA detector to assess peak purity for both the main peak and any new peaks that appear. This helps ensure that no impurities are co-eluting.
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimized method is developed, it must be validated according to ICH Q2(R1) or the newer Q2(R2) guidelines to prove it is fit for its intended purpose.[21][22][23]
Table 2: Key Validation Parameters as per ICH Guidelines
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak purity index > 0.999 (from PDA); baseline resolution between analyte and all known impurities/degradants.[21]
Linearity
To demonstrate a proportional relationship between concentration and detector response over a specified range.
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters (resolution, tailing factor) remain within limits when flow rate, pH, and column temperature are varied slightly.
Conclusion
Developing a robust HPLC purity method for 4-Bromo-dihydro-furan-3-one requires a systematic and scientifically grounded approach. While a standard C18 column provides a valid starting point, the unique chemical nature of the analyte suggests that a Phenyl-Hexyl stationary phase may offer superior selectivity, particularly for resolving closely related impurities. The use of methanol as an organic modifier with this column is recommended to leverage its unique π-π interaction capabilities.[3][10]
Furthermore, a comprehensive forced degradation study is non-negotiable to establish the method as stability-indicating.[17][18] Finally, rigorous validation against ICH guidelines ensures the method is reliable, reproducible, and compliant with global regulatory expectations.[21][22] By following this comparative and logic-driven guide, researchers can develop a high-quality analytical method that ensures the purity and safety of this critical pharmaceutical intermediate.
References
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004). PubMed Central. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020). LCGC International. [Link]
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies. [Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. (2003). ResearchGate. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies. [Link]
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. [Link]
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Crimson Publishers. [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]
Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. (2024). GSC Online Press. [Link]
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed. [Link]
A Novel Approach: Effect of polarity Index of mobile phase on Retention Time of Antihyperlipidemic Antihypertensive and Angiotensin inhibiting Drugs in RP-HPLC Method. (n.d.). Research Journal of Pharmacy and Technology. [Link]
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
A Researcher's Guide to the Spectroscopic Identification of Impurities in 4-bromo-dihydro-furan-3-one
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-bromo-dihydro-furan-3-one is a key building block in the synthesis of numerou...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-bromo-dihydro-furan-3-one is a key building block in the synthesis of numerous pharmaceutical compounds, making the rigorous identification of its impurities a critical step in ensuring the safety and efficacy of final drug products.[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the identification of impurities in 4-bromo-dihydro-furan-3-one, offering field-proven insights and experimental data to aid researchers in this crucial analytical task.
The Importance of Impurity Profiling
According to the International Conference on Harmonisation (ICH) guidelines, an impurity is any component of a drug substance that is not the desired chemical entity.[3] The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of a drug.[3] Therefore, a thorough understanding and characterization of the impurity profile of a synthetic intermediate like 4-bromo-dihydro-furan-3-one is not merely a regulatory requirement but a fundamental aspect of drug safety and quality.
Common sources of impurities can include starting materials, by-products of the synthesis, degradation products, and intermediates.[3] For 4-bromo-dihydro-furan-3-one, potential impurities could arise from incomplete reactions, side reactions, or the presence of related compounds in the starting materials. For instance, during its synthesis, the formation of isomers or related halogenated compounds is a possibility that must be carefully investigated.[4]
Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach employing various spectroscopic techniques is often necessary for the unambiguous identification and structural elucidation of impurities.[3] The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure of the analyte.
Table 1: Comparison of Spectroscopic Techniques for Impurity Identification
Technique
Principle
Strengths
Limitations
NMR Spectroscopy
Excitation of atomic nuclei in a magnetic field.
Provides detailed information about molecular structure and connectivity; non-destructive.[5]
Relatively low sensitivity compared to MS; complex spectra for mixtures.[5]
Mass Spectrometry
Ionization of molecules and separation based on mass-to-charge ratio.
High sensitivity and specificity; provides molecular weight and fragmentation patterns.[6]
Can be destructive; may not distinguish between isomers without chromatography.
IR Spectroscopy
Absorption of infrared radiation by molecular vibrations.[7]
Provides information about the presence of specific functional groups; non-destructive.
Limited information on the overall molecular structure; less effective for complex mixtures.
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in a molecule.
Causality in Experimental Choice: For identifying impurities in 4-bromo-dihydro-furan-3-one, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY helps establish proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons. This allows for the piecing together of molecular fragments, which is crucial when dealing with unknown impurities that may have similar but distinct structures from the parent compound. For instance, an impurity might be an isomer where the bromine atom is at a different position, leading to subtle but measurable differences in the NMR spectra.[5][8]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the 4-bromo-dihydro-furan-3-one sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: pulse angle 30°, relaxation delay 2-5 s, >1024 scans (due to lower natural abundance of ¹³C).
2D NMR Acquisition (if necessary):
Acquire COSY and HSQC spectra to establish connectivity.
Data Analysis:
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main compound and any impurities.
Compare the chemical shifts and coupling constants of the impurity signals with those of the main compound and with known spectral data for potential impurities.[9][10]
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR-based impurity identification.
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity and ability to provide molecular weight information. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for identifying and quantifying trace impurities.[6][11]
Causality in Experimental Choice: For a compound like 4-bromo-dihydro-furan-3-one, which contains a bromine atom, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.[6] This allows for the rapid identification of bromine-containing impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, which can be used to determine its elemental composition, a crucial step in structure elucidation. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions and obtain structural information from the resulting fragmentation pattern.[12]
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the 4-bromo-dihydro-furan-3-one sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
GC Separation:
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
Use a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.
MS Detection:
The eluting components from the GC are introduced into the mass spectrometer.
Acquire mass spectra using electron ionization (EI) or chemical ionization (CI).
Data Analysis:
Identify the peaks corresponding to impurities in the chromatogram.
Analyze the mass spectrum of each impurity, paying close attention to the molecular ion peak and the isotopic pattern of bromine.
Compare the fragmentation pattern with known spectra or use it to deduce the structure of the impurity.[13][14]
Visualization of GC-MS Analysis Workflow
Caption: Workflow for GC-MS based impurity identification.
Infrared (IR) Spectroscopy: A Quick Screen for Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not provide the detailed structural information of NMR or MS, it is an excellent tool for quickly identifying the presence or absence of key functional groups.
Causality in Experimental Choice: For 4-bromo-dihydro-furan-3-one, the key functional groups are the carbonyl (C=O) group of the ketone and the C-O-C stretch of the furanone ring. The presence of impurities with different functional groups, such as a hydroxyl group from a hydrolysis product, would be readily apparent in the IR spectrum. For example, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of an O-H stretch, suggesting a hydroxyl-containing impurity.
Experimental Protocol: FT-IR Analysis
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent. For solid samples, a KBr pellet can be prepared.
IR Spectrum Acquisition:
Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Identify the characteristic absorption bands for the main compound. For 4-bromo-dihydro-furan-3-one, expect a strong C=O stretch around 1750 cm⁻¹.[15]
Look for any additional or shifted absorption bands that may indicate the presence of impurities with different functional groups.[16]
Visualization of Key IR Absorptions
Caption: Key IR absorptions for 4-bromo-dihydro-furan-3-one and a potential impurity.
Conclusion
The spectroscopic identification of impurities in 4-bromo-dihydro-furan-3-one requires a strategic and multi-technique approach. NMR spectroscopy provides the most detailed structural information, making it the cornerstone of any investigation. Mass spectrometry offers unparalleled sensitivity and crucial molecular weight data, especially when coupled with a chromatographic separation method. Infrared spectroscopy serves as a rapid and effective screening tool for the presence of unexpected functional groups. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently identify and characterize impurities, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
Royal Society of Chemistry. (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
PubChem. (n.d.). 2(3H)-Furanone, 3-bromodihydro-. Retrieved from [Link]
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
NIST. (n.d.). 2(3H)-Furanone, 3-bromodihydro-. Retrieved from [Link]
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
ResearchGate. (n.d.). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Retrieved from [Link]
SpectraBase. (n.d.). 3-Bromo-4-(dibromomethyl)-2(5H)-furanone. Retrieved from [Link]
ResearchGate. (n.d.). A Synthesis of Dihydrofuran-3(2H)-ones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
Academic Journals. (n.d.). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]
ACS Publications. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Bromochroman-4-one. Retrieved from [Link]
4-Bromo-dihydro-furan-3-one: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I frequently encounter challenges in managing highly reactive synthetic intermediates. 4-Bromo-dihydro-furan-3-...
Author: BenchChem Technical Support Team. Date: March 2026
4-Bromo-dihydro-furan-3-one: Comprehensive Handling and Disposal Protocol
As a Senior Application Scientist, I frequently encounter challenges in managing highly reactive synthetic intermediates. 4-Bromo-dihydro-furan-3-one (CAS: 204926-50-1) is a prime example of a compound that demands rigorous operational discipline. This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of this chemical, moving beyond basic safety data sheets to explain the mechanistic causality behind each safety measure.
Chemical Profiling & Hazard Causality
To safely manage 4-Bromo-dihydro-furan-3-one, one must first understand its molecular reactivity. The compound is an alpha-bromo cyclic ketone, a structural class notorious for its volatility and toxicity.
Lachrymatory and Alkylating Properties: The bromine atom situated adjacent to the carbonyl group renders the alpha-carbon highly electrophilic. This structural motif makes the compound a potent alkylating agent that reacts rapidly with nucleophilic sites on biological molecules—specifically sulfhydryl (-SH) groups in proteins and enzymes. This rapid alkylation is the mechanistic basis for its severe lachrymatory (tear-inducing) and blistering effects on mucous membranes and skin .
Decomposition and Off-Gassing: Over time, or upon exposure to atmospheric moisture, alpha-bromo ketones undergo hydrolysis and thermal degradation, yielding hydrogen bromide (HBr) gas . HBr is highly corrosive and toxic, and its generation can cause dangerous pressure buildup inside sealed waste containers.
Quantitative Data & Hazard Classification
The following table summarizes the critical physicochemical properties and their direct implications for laboratory safety and waste management.
Property / Feature
Value / Characteristic
Hazard Implication & Operational Requirement
Chemical Name
4-Bromo-dihydro-furan-3-one
-
CAS Number
204926-50-1
-
Molecular Formula
C4H5BrO2
Halogenated organic; dictates the strict use of halogenated disposal streams.
Structural Class
Alpha-bromo ketone
Highly electrophilic; requires strict fume hood use and prevents sink disposal.
Decomposition Byproduct
Hydrogen Bromide (HBr)
Corrosive gas buildup; requires vented caps or regular monitoring of waste containers.
Waste Classification
Halogenated Organic Waste
Must not be mixed with non-halogenated solvents to prevent adverse reactions.
Operational Safety & Handling Protocol
Before initiating any disposal procedures, establish a secure operational environment.
Engineering Controls: All manipulations, including waste transfer, must be performed inside a certified, properly functioning chemical fume hood. Never open a container of 4-Bromo-dihydro-furan-3-one on an open bench.
Personal Protective Equipment (PPE): Standard nitrile gloves offer limited breakthrough times for halogenated organics. Use double-gloving (nitrile over butyl rubber if available), a chemical-resistant lab coat, and chemical splash goggles.
Visual Inspection: Before handling, inspect the chemical or waste solution. If the liquid has turned dark yellow, brown, or violet, or if a sharp, acrid odor is present, significant decomposition has occurred . Treat the container as highly pressurized and corrosive due to HBr accumulation.
Waste Segregation & Disposal Methodology
Improper disposal of halogenated organics like 4-Bromo-dihydro-furan-3-one can lead to dangerous chemical incompatibilities and severe regulatory penalties. Follow this step-by-step methodology:
Step 1: Segregation into Halogenated Streams
Under no circumstances should 4-Bromo-dihydro-furan-3-one be disposed of down the drain or mixed with non-halogenated organic waste . Mixing halogenated and non-halogenated waste complicates the disposal process, as halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins. Mixing these streams also drastically increases institutional disposal costs and violates Resource Conservation and Recovery Act (RCRA) guidelines.
Step 2: Container Selection
Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are required. Do not use metal containers, as the potential generation of HBr will rapidly corrode the metal.
Step 3: Quenching (For Pure Spills or Highly Concentrated Waste)
If you have pure, unreacted 4-Bromo-dihydro-furan-3-one that must be disposed of, it can be carefully diluted in a compatible halogenated solvent (e.g., dichloromethane) to reduce its immediate reactivity before adding it to the bulk waste container. Note: Never add water directly to the pure compound, as the exothermic hydrolysis will rapidly volatilize the lachrymator and HBr.
Step 4: Labeling and Storage
Clearly label the container as "Hazardous Waste - Halogenated Organics". Add specific chemical modifiers: "Contains 4-Bromo-dihydro-furan-3-one, Toxic, Corrosive, Lachrymator". Store the waste container in secondary containment within a ventilated storage cabinet or fume hood until Environmental Health and Safety (EHS) pickup.
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for routing 4-Bromo-dihydro-furan-3-one waste to ensure regulatory compliance and laboratory safety.
Caption: Decision matrix and workflow for the safe disposal of 4-Bromo-dihydro-furan-3-one waste.
Emergency & Spill Response
If a spill occurs outside the fume hood, the immediate threat is inhalation of lachrymatory vapors:
Evacuate: Immediately evacuate the area. The vapors will rapidly incapacitate personnel.
Isolate: Close the doors to the laboratory to prevent vapor migration into public corridors.
Notify: Contact your institution's EHS emergency response team.
Clean-up (Trained Personnel Only): If the spill is small and contained inside a fume hood, absorb the liquid with a non-combustible material (e.g., dry sand or vermiculite). Transfer the absorbed material into a solid halogenated waste container using non-sparking tools .
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11715, Bromoacetone." PubChem. Available at:[Link]
Handling
Personal protective equipment for handling 4-Bromo-dihydro-furan-3-one
This guide outlines the safety, handling, and disposal protocols for 4-Bromo-dihydro-furan-3-one (CAS: 204926-50-1). Author’s Note (Senior Application Scientist): Distinguishing isomers is critical here.
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the safety, handling, and disposal protocols for 4-Bromo-dihydro-furan-3-one (CAS: 204926-50-1).
Author’s Note (Senior Application Scientist):
Distinguishing isomers is critical here. Do not confuse this compound with its more common isomer, 3-bromo-dihydro-furan-2-one (α-bromo-γ-butyrolactone). The compound you are handling is an
-bromo ketone , not a lactone. This structural difference makes it significantly more reactive, thermally unstable, and a potent lachrymator (tear-inducing agent). The protocols below are designed to mitigate the specific risks of alkylating agents and lachrymators.
Part 1: Immediate Action Card (Emergency Response)
Scenario
Immediate Action Protocol
Skin Contact
1. Immediately drench with water for 15+ mins.[1][2][3] 2. Do NOT use organic solvents (ethanol/acetone) to wash; they increase absorption. 3. Remove contaminated clothing under the shower.
Eye Contact
1. Flush with eyewash station for 15 mins, holding eyelids open. 2. Note: This compound is a lachrymator; severe pain and blepharospasm (involuntary closing of eyelids) will occur. Assistance may be required to keep eyes open.[3][4][5]
Inhalation
1. Evacuate to fresh air immediately. 2. If breathing is difficult, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (fluid in lungs) if exposure was high.[3]
Spill (< 5 mL)
1. Evacuate the immediate area. 2. Don double nitrile gloves and respiratory protection. 3. Cover with weak base (sodium carbonate) or spill pillow. 4. Clean with soap and water; avoid bleach (potential reaction).
-bromo ketone, this compound reacts with sulfhydryl (-SH) groups in the TRPA1 ion channels of sensory nerves in the eyes and respiratory tract. This triggers an immediate, debilitating pain response designed to force the user to flee.
Thermal Instability: At room temperature, this molecule tends to undergo dehydrobromination , eliminating Hydrogen Bromide (HBr) to form the conjugated enone (furan-3-one derivative).
Result: The bottle pressurizes with corrosive HBr gas, and the liquid turns black/brown.
Part 3: PPE Matrix & Engineering Controls
Trust Indicator: Standard latex gloves are insufficient for halogenated ketones.
Protection Layer
Specification
Rationale
Primary Glove
Laminate Film (Silver Shield) or Thick Nitrile (>8 mil)
Standard nitrile (4 mil) degrades rapidly upon contact with halogenated ketones.
Secondary Glove
Disposable Nitrile (outer layer)
Provides dexterity and protects the inner barrier glove.
Respiratory
Full-face respirator with OV/AG cartridges
Required if working outside a glovebox. Prevents eye irritation (vapors) and inhalation.[2][4][7]
Engineering
Fume Hood (Face Velocity > 100 fpm)
Mandatory. Never open this container on an open bench.
Clothing
Lab coat (buttoned), long pants, closed-toe shoes
Standard chemical barrier.
Part 4: Operational Protocol (Handling Workflow)
This workflow is designed to minimize exposure to moisture (hydrolysis risk) and heat (decomposition risk).[7][8]
Step-by-Step Handling Guide
Preparation:
Chill the receiving solvent (e.g., DCM, THF) to 0°C before adding the reagent.
Purge the reaction vessel with Nitrogen or Argon.
Dispensing:
Remove the reagent from the freezer (-20°C) and allow it to warm slightly inside the fume hood to prevent water condensation on the cold glass, but do not let it sit at RT for hours.
Technique: Use a gastight syringe for transfer to avoid exposing the bulk liquid to air.
Reaction Monitoring:
If the reaction mixture turns black rapidly and fumes, thermal decomposition is occurring. Cool the reaction immediately to -10°C or lower.
Quenching (Critical):
Do not concentrate the reaction mixture to dryness if unreacted starting material remains; concentrated
-bromo ketones can polymerize exothermically.
Quench excess reagent with an aqueous solution of Sodium Thiosulfate or Cysteine . These nucleophiles react with the bromide, neutralizing the alkylating potential.
Visualization: Safe Handling Logic
Caption: Decision logic for assessing reagent quality and safe handling progression.
Part 5: Disposal & Waste Management
Core Directive: Never mix this compound with strong oxidizers or strong bases in the waste stream, as this can trigger violent evolution of gas.
Waste Stream
Classification
Protocol
Primary Waste
Halogenated Organic
Segregate from non-halogenated solvents.[9] Label clearly as "Contains 4-Bromo-dihydro-furan-3-one - Lachrymator".
Aqueous Waste
Hazardous Aqueous
If quenched with thiosulfate, the aqueous layer may still contain organic residues. Do not pour down the drain.
Solid Waste
Contaminated Debris
Double-bag gloves, paper towels, and syringes in a sealed Ziploc bag before placing in the solid waste bin to prevent off-gassing in the lab.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204926-50-1, 4-Bromodihydrofuran-3(2H)-one. Retrieved from [Link]